Parp-1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17BrN2O3 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[[3-[(4-bromobenzoyl)amino]phenyl]methoxy]benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-10-8-15(9-11-16)21(26)24-17-5-3-4-14(12-17)13-27-19-7-2-1-6-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
InChI Key |
VYGPONYCLGMRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Parp1-IN-7
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response (DDR) network, acting as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting DNA damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[3] This PARylation event serves as a scaffold to recruit downstream DNA repair proteins, initiating pathways such as base excision repair (BER).[4][5] The inhibition of PARP1 has become a pivotal strategy in oncology, particularly for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.
Parp1-IN-7, also identified as compound 34 in its primary publication, is a potent and highly selective inhibitor of PARP1. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visualizations of the core biological and experimental processes.
Core Mechanism of Action
The therapeutic efficacy of Parp1-IN-7 is rooted in a dual mechanism that disrupts DNA repair: catalytic inhibition and PARP1 trapping.
1. Catalytic Inhibition
Parp1-IN-7 competitively binds to the NAD+ binding pocket within the catalytic domain of PARP1. This action prevents the synthesis of PAR chains, thereby blocking the recruitment of essential DNA repair machinery to the site of an SSB. The unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with compromised homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
2. PARP1 Trapping
Beyond inhibiting its enzymatic function, a critical aspect of the cytotoxicity of Parp1-IN-7 is the "trapping" of the PARP1 enzyme on DNA. The binding of the inhibitor stabilizes the PARP1-DNA complex at the damage site. This trapped complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, leading to replication fork collapse and the formation of DSBs, further enhancing the inhibitor's anti-tumor activity.
Quantitative Data
The potency and selectivity of Parp1-IN-7 have been quantified through various biochemical and cellular assays. The data presented below is primarily sourced from its foundational studies.
| Assay Type | Target / Cell Line | IC50 Value |
| PARP1 Enzymatic Assay | Recombinant Human PARP1 | 0.8 nM |
| PARP2 Enzymatic Assay | Recombinant Human PARP2 | >1000 nM |
| TNKS1 Enzymatic Assay | Recombinant Human TNKS1 | >1000 nM |
| TNKS2 Enzymatic Assay | Recombinant Human TNKS2 | >1000 nM |
| Cell Viability Assay | MDA-MB-436 (BRCA1 mutant) | 0.035 nM (14-day incubation) |
| PARP1 Inhibition (Whole Cells) | MDA-MB-436 | 1.2 nM |
Signaling Pathways and Experimental Workflows
Visualizations of the PARP1-mediated DNA repair pathway and a standard experimental workflow provide a clearer understanding of the inhibitor's mechanism and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Olaparib: A Technical Guide to a First-in-Class PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. Olaparib (AZD2281), a potent, orally bioavailable PARP-1 and PARP-2 inhibitor, was the first of its class to receive clinical approval.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Olaparib, tailored for professionals in the field of drug discovery and development.
Discovery and Rationale
The journey to the discovery of Olaparib began with fundamental research into DNA repair mechanisms.[3] Scientists recognized that cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for the homologous recombination (HR) pathway of double-strand break (DSB) repair, become heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway for SSBs.[4][5] The inhibition of PARP-1 in these HR-deficient cells was hypothesized to lead to the accumulation of unrepaired SSBs, which during DNA replication, collapse into DSBs. Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis, demonstrating the principle of synthetic lethality.
This concept drove the development of PARP inhibitors as a targeted cancer therapy. Olaparib was discovered by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca. The drug was developed to selectively target and inhibit the enzymatic activity of PARP-1 and PARP-2.
Chemical Synthesis of Olaparib
The synthesis of Olaparib has evolved from initial medicinal chemistry routes to more practical and scalable manufacturing processes. A common synthetic route is outlined below.
Synthetic Scheme
A representative synthesis of Olaparib involves the coupling of two key intermediates: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and 1-(cyclopropylcarbonyl)piperazine.
-
Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This intermediate can be prepared from 2-formylbenzoic acid and an appropriate hydrazine derivative, followed by several steps including a Horner–Wadsworth–Emmons reaction to introduce the phthalazinone core.
-
Step 2: Synthesis of 1-(cyclopropylcarbonyl)piperazine. This is typically achieved by the acylation of piperazine with cyclopropanecarbonyl chloride.
-
Step 3: Amide Coupling. The final step involves the amide bond formation between the carboxylic acid of the phthalazinone intermediate and the secondary amine of the piperazine derivative. This is often facilitated by a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
Mechanism of Action
Olaparib exerts its anticancer effects through a dual mechanism of action:
-
Catalytic Inhibition: Olaparib is a competitive inhibitor of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP-1 and PARP-2, Olaparib prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to the site of SSBs.
-
PARP Trapping: Beyond catalytic inhibition, Olaparib "traps" PARP-1 and PARP-2 on the DNA at the site of damage. The PARP-DNA complex itself is cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of DSBs. This trapping mechanism is considered a significant contributor to the potent cytotoxicity of Olaparib, especially in HR-deficient cells.
Quantitative Data
The biological activity of Olaparib has been extensively characterized through various in vitro and cellular assays.
| Parameter | Value | Assay System | Reference |
| PARP-1 Inhibition (IC50) | 1.1 - 5 nM | Cell-free enzymatic assay | |
| PARP-2 Inhibition (IC50) | 0.9 - 1 nM | Cell-free enzymatic assay | |
| Cellular PARP Inhibition (IC50) | 1.2 nM | PAR ELISA in DT40 cells | |
| Growth Inhibition (IC50) | 3.6 µM (median) | Pediatric solid tumor cell lines | |
| Plasma Cmax (300 mg single dose) | 5.4 µg/mL | Human subjects | |
| Plasma AUC (300 mg single dose) | 39.2 µg·h/mL | Human subjects | |
| Plasma Half-life | ~15 hours | Human subjects |
Experimental Protocols
PARP-1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the catalytic activity of recombinant PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
NAD+
-
Biotinylated NAD+
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Olaparib (or other test compounds)
-
96-well plates
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of Olaparib in the assay buffer.
-
Add the PARP-1 enzyme to each well (except for the negative control).
-
Add the Olaparib dilutions to the appropriate wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each concentration of Olaparib and determine the IC50 value.
Cellular DNA Damage Assay (γH2AX Immunofluorescence)
This assay quantifies the formation of DNA double-strand breaks in cells treated with Olaparib.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-mutated cell line)
-
Cell culture medium and supplements
-
Olaparib
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phosphorylated H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscope slides or imaging plates
-
Fluorescence microscope
Procedure:
-
Seed cells on microscope slides or in imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Olaparib for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Visualizations
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP-1 detects SSBs, becomes activated, and synthesizes PAR, which recruits the BER machinery.
Mechanism of Action of Olaparib
Caption: Olaparib blocks BER, leading to DSB accumulation and synthetic lethality in HR-deficient cells.
Experimental Workflow for γH2AX Immunofluorescence Assay
Caption: Workflow for detecting DNA double-strand breaks using γH2AX immunofluorescence.
References
Parp-1-IN-3: A Potent Dual Inhibitor of PARP1 and PARP2 for Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Parp-1-IN-3, also referred to as PARP1/2-IN-3, is a highly potent, orally active small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and Poly (ADP-ribose) polymerase 2 (PARP2). With nanomolar to sub-nanomolar inhibitory activity, this compound serves as a critical tool for preclinical investigations into the role of PARP enzymes in DNA damage repair and cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols related to this compound, designed to support researchers in oncology and drug discovery.
Chemical Structure and Properties
While the definitive IUPAC name and a publicly available chemical structure for this compound (CAS: 3032451-58-1) remain to be formally published, key chemical properties have been reported.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 3032451-58-1 |
| Molecular Formula | C26H21FN6O3 |
| Molecular Weight | 484.48 g/mol |
Note: The chemical structure and IUPAC name for this compound are not available in public databases at the time of this publication.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of PARP1 and PARP2 enzymes at the nicotinamide adenine dinucleotide (NAD+) binding site. PARP enzymes play a crucial role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.
By binding to the catalytic domain of PARP1 and PARP2, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification that is essential for the recruitment of other DNA repair proteins to the site of damage. The inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This mechanism is known as synthetic lethality.
Caption: Signaling pathway of this compound action.
Biological Activity
In Vitro Enzymatic Activity
This compound is a highly potent dual inhibitor of PARP1 and PARP2.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PARP1 | 0.2235 |
| PARP2 | <0.001 |
Cellular Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, including those resistant to other PARP inhibitors.
Table 3: Cellular Activity of this compound
| Cell Line | Genotype | IC50 (nM) |
| Capan-1 (wildtype) | BRCA2 mutant | 1.82 - 9.98 |
| AZD2281 (Olaparib) resistant | Not specified | 1.82 - 9.98 |
| BMN673 (Talazoparib) resistant | Not specified | 1.82 - 9.98 |
In Vivo Activity
This compound is orally active and has shown significant anti-tumor efficacy in mouse xenograft models.
Experimental Protocols
In Vitro PARP1/2 Inhibition Assay (ELISA-based)
This protocol provides a general framework for determining the IC50 of this compound against PARP1 and PARP2.
Caption: Experimental workflow for IC50 determination.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Enzyme Incubation: Add recombinant human PARP1 or PARP2 enzyme to the wells, followed by the addition of the diluted inhibitor. Incubate to allow for inhibitor binding.
-
PARylation Reaction: Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The intensity of the color developed is proportional to the amount of PARylation.
-
Data Analysis: Measure the absorbance and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., Capan-1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of dual PARP1 and PARP2 inhibition. Its high potency, oral bioavailability, and demonstrated in vivo efficacy make it a suitable candidate for a wide range of preclinical studies in oncology. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic applications of this promising inhibitor. Further disclosure of its chemical structure will undoubtedly facilitate more in-depth structure-activity relationship studies and the design of next-generation PARP inhibitors.
PARP-1-IN-3: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the target specificity and selectivity profile of PARP-1-IN-3, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition is a clinically validated strategy in oncology. This document summarizes the available quantitative data on the inhibitory activity of this compound, outlines general experimental protocols for assessing PARP inhibitor potency and selectivity, and visualizes the relevant biological pathways and experimental workflows. While specific experimental details for this compound from its primary publication were not accessible, this guide consolidates the current publicly available data and provides representative methodologies for its characterization.
Introduction to PARP-1 and Its Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in maintaining genomic stability. It acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1][2] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3]
Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells with impaired homologous recombination (HR) due to BRCA mutations become heavily reliant on PARP-1-mediated repair of SSBs. When PARP-1 is inhibited, these SSBs persist and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
PARP inhibitors primarily act by two mechanisms: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of PAR, thereby hindering the recruitment of DNA repair machinery. PARP trapping is a phenomenon where the inhibitor binds to the PARP enzyme on the DNA, preventing its dissociation and creating a physical obstruction to DNA replication and repair, which is considered a more cytotoxic mechanism.
Target Specificity and Selectivity Profile of this compound
This compound is a potent, benzamide-derived inhibitor of PARP-1. The inhibitory potency of this compound has been quantified against PARP-1 and the closely related isoform, PARP-2.
Quantitative Data: In Vitro Inhibition
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against PARP-1 and PARP-2.
| Target | IC50 (nM) | Selectivity (Fold vs. PARP-1) |
| PARP-1 | 0.25 | 1 |
| PARP-2 | 2.34 | ~9.4 |
Data sourced from multiple chemical vendor databases.
This data indicates that this compound is a highly potent inhibitor of PARP-1 with approximately 9.4-fold selectivity over PARP-2. A comprehensive selectivity profile against other members of the 17-member PARP family is not publicly available at the time of this report. Furthermore, no kinome-wide screening data has been found to assess the off-target activity of this compound against protein kinases.
Signaling Pathways and Mechanism of Action
PARP-1 in Single-Strand Break Repair (SSBR)
PARP-1 is a central player in the SSBR pathway. The following diagram illustrates the key steps in which PARP-1 participates.
Caption: PARP-1 signaling in the DNA single-strand break repair pathway.
Mechanism of Action of this compound
As a PARP-1 inhibitor, this compound is expected to exert its effects through catalytic inhibition and potentially PARP trapping. The diagram below illustrates the logical flow of these mechanisms leading to cancer cell death, particularly in the context of homologous recombination deficiency.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe general and widely used methodologies for assessing the potency and selectivity of PARP inhibitors.
In Vitro Biochemical PARP Inhibition Assay (General Protocol)
This type of assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor. A common format is a colorimetric or chemiluminescent ELISA-based assay.
Objective: To determine the IC50 value of an inhibitor against purified PARP enzymes.
Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.
Materials:
-
Purified recombinant human PARP-1, PARP-2, and other PARP isoforms.
-
Histone-coated 96-well plates.
-
Biotinylated NAD+.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound and other control inhibitors.
-
Streptavidin-HRP conjugate.
-
TMB or other suitable HRP substrate.
-
Stop solution (e.g., sulfuric acid).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the histone-coated plate.
-
Add the PARP enzyme to each well.
-
Initiate the reaction by adding the biotinylated NAD+ solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add the HRP substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based PARP Activity Assay (General Protocol)
This assay measures the inhibition of PARP activity within a cellular context, providing a more physiologically relevant assessment.
Objective: To determine the cellular potency (EC50) of a PARP inhibitor.
Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PARylation in cell lysates is then quantified, typically by ELISA or Western blot, in the presence and absence of the inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa or a relevant cancer line).
-
Cell culture medium and supplements.
-
DNA damaging agent (e.g., hydrogen peroxide or MMS).
-
This compound.
-
Lysis buffer.
-
Anti-PAR antibody.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting or ELISA equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation time.
-
Induce DNA damage by adding a DNA damaging agent for a short period.
-
Lyse the cells and collect the lysates.
-
Quantify the total protein concentration in each lysate.
-
Detect the levels of PAR using an anti-PAR antibody via Western blot or ELISA.
-
Normalize the PAR signal to the total protein concentration.
-
Plot the normalized PAR signal against the inhibitor concentration to determine the EC50 value.
PARP Trapping Assay (Fluorescence Polarization - General Protocol)
This assay measures the ability of an inhibitor to trap PARP on a DNA substrate.
Objective: To quantify the PARP trapping potential of an inhibitor.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to the probe, the large size of the complex slows its rotation, resulting in a high fluorescence polarization (FP) signal. Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.
Caption: General workflow for a fluorescence polarization-based PARP trapping assay.
Materials:
-
Recombinant human PARP-1.
-
Fluorescently labeled DNA oligonucleotide probe with a nick or break.
-
NAD+.
-
Assay buffer.
-
This compound.
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
In a 384-well plate, add the assay buffer, fluorescent DNA probe, and serial dilutions of this compound.
-
Add the PARP-1 enzyme to all wells except the blank.
-
Incubate to allow the binding of PARP-1 to the DNA and the inhibitor.
-
Initiate the PARylation reaction by adding NAD+ to all wells except for the "no dissociation" control.
-
Incubate to allow for auto-PARylation and dissociation in the absence of a potent trapping inhibitor.
-
Measure the fluorescence polarization of each well.
-
An increase in the FP signal in the presence of the inhibitor compared to the control (with NAD+) indicates PARP trapping. The data can be plotted to determine an EC50 for trapping.
Conclusion
This compound is a highly potent inhibitor of PARP-1 with nanomolar activity and a demonstrated selectivity over PARP-2. Its primary mechanism of action is expected to be the inhibition of PARP-1's catalytic activity and the trapping of PARP-1 on DNA, leading to synthetic lethality in cancer cells with deficient homologous recombination repair. While a comprehensive selectivity profile across the entire PARP family and the broader kinome is not currently available, the existing data positions this compound as a valuable research tool for studying the biological consequences of potent PARP-1 inhibition. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other PARP inhibitors.
References
The Role of PARP-1 Inhibition in DNA Damage Response: A Technical Guide to Olaparib
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Notice: Initial inquiries for the PARP-1 inhibitor "Parp-1-IN-3" did not yield sufficient public data to compile a comprehensive technical guide. Therefore, this document focuses on the well-characterized and clinically approved PARP-1 inhibitor, Olaparib , as a representative example to illustrate the core principles and methodologies relevant to the field.
Introduction to PARP-1 and the DNA Damage Response
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately facilitating the repair of the lesion. PARP-1's role is central to several DNA repair pathways, including base excision repair (BER) and single-strand break repair (SSBR).
Olaparib: Mechanism of Action in DNA Damage Response
Olaparib is a potent inhibitor of PARP enzymes, with high affinity for PARP-1 and PARP-2. Its mechanism of action is twofold, disrupting the DNA damage response through both catalytic inhibition and "PARP trapping."
2.1. Catalytic Inhibition: Olaparib competitively binds to the NAD+ binding site of the PARP-1 catalytic domain, preventing the synthesis of PAR chains. This inhibition of PARylation hinders the recruitment of downstream DNA repair factors to the site of an SSB.
2.2. PARP Trapping: Beyond catalytic inhibition, Olaparib traps PARP-1 on the DNA at the site of the break. The PARP-1/Olaparib complex becomes a cytotoxic lesion itself, obstructing DNA replication forks. When a replication fork encounters this trapped complex, it can lead to the collapse of the fork and the formation of a more severe DNA double-strand break (DSB).
2.3. Synthetic Lethality in Homologous Recombination Deficient Cancers:
The therapeutic efficacy of Olaparib is most pronounced in cancers with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes.[1][2] This concept is known as synthetic lethality .
In healthy cells, if Olaparib-induced DSBs occur, the efficient HR pathway can repair them. However, in cancer cells with a compromised HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death.[1][3][4]
Quantitative Data for Olaparib
The sensitivity of cancer cell lines to Olaparib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. IC50 values can vary significantly depending on the cell line's genetic background, particularly its DNA repair capacity.
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Assay Type | Reference |
| HCT116 | Colorectal Cancer | Wild Type | 2.799 | Not Specified | |
| HCT15 | Colorectal Cancer | Wild Type | 4.745 | Not Specified | |
| SW480 | Colorectal Cancer | Wild Type | 12.42 | Not Specified | |
| LNCaP | Prostate Cancer | Mutant | ~5 (Sensitive) | Cell Growth Assay | |
| LNCaP-OlapR | Prostate Cancer | Mutant | >10 (Resistant) | Cell Growth Assay | |
| C4-2B | Prostate Cancer | Mutant | ~5 (Sensitive) | Cell Growth Assay | |
| C4-2B-OlapR | Prostate Cancer | Mutant | >10 (Resistant) | Cell Growth Assay | |
| MDA-MB-436 | Triple-Negative Breast | BRCA1 Deficient | 0.6 | Colony Formation | |
| MCF7 | Breast Cancer | Wild Type | 3.2 | Colony Formation | |
| MDA-MB-231 | Triple-Negative Breast | Wild Type | 2.8 | Colony Formation | |
| SiHa | Cervical Cancer | Not Specified | ~10 | MTT Assay | |
| ME180 | Cervical Cancer | Not Specified | ~10 | MTT Assay | |
| OV2295 | Ovarian Cancer | Not Specified | 0.0003 | Clonogenic Assay | |
| OV1369(R2) | Ovarian Cancer | Not Specified | 21.7 | Clonogenic Assay |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Olaparib.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic effects of Olaparib on cancer cells and for calculating IC50 values.
4.1.1. MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in triplicate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Olaparib for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 3 hours in a CO2 incubator.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
4.1.2. Clonogenic Assay
Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity after drug treatment.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 200 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with varying concentrations of Olaparib.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium should be changed every 3 days.
-
Fixing and Staining: Fix the colonies with 4% paraformaldehyde and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. In the context of Olaparib, it is commonly used to assess the levels of PARP-1, PARylation, and markers of DNA damage like γH2AX.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-PARP1, anti-PAR, anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for DNA Damage Foci
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of proteins. The formation of nuclear foci by DNA damage response proteins, such as γH2AX and RAD51, is a hallmark of DNA damage and the activation of repair pathways.
Protocol for γH2AX and RAD51 Foci:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Olaparib.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX or RAD51.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the foci using a fluorescence microscope and quantify the number of foci per nucleus.
Conclusion
Olaparib represents a paradigm-shifting approach in cancer therapy, exploiting the concept of synthetic lethality to target tumors with specific DNA repair deficiencies. A thorough understanding of its dual mechanism of action—catalytic inhibition and PARP trapping—is crucial for its effective application and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of PARP inhibitors on the DNA damage response and to identify new opportunities for their use in oncology.
References
- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 2. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGG1 inhibition triggers synthetic lethality and enhances the effect of PARP inhibitor olaparib in BRCA1-deficient TNBC cells - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Collection - OGG1 Inhibition Triggers Synthetic Lethality and Enhances The Effect of PARP Inhibitor Olaparib in BRCA1-Deficient TNBC Cells - Frontiers in Oncology - Figshare [frontiersin.figshare.com]
A Technical Guide to the Preclinical In Vitro Evaluation of PARP-1 Inhibitors: A Case Study Approach
Disclaimer: As of the latest data, specific preclinical in vitro studies for a compound designated "Parp-1-IN-3" are not publicly available. This guide, therefore, presents a generalized framework for the preclinical in vitro assessment of a hypothetical PARP-1 inhibitor, referred to herein as this compound, based on established methodologies for this class of compounds.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core assays, experimental protocols, and data interpretation necessary for the preclinical in vitro characterization of PARP-1 inhibitors.
Introduction to PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR) network.[1][2][3][4][5] It is a primary sensor of DNA single-strand breaks (SSBs) and, upon activation, catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.
PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly effective in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP-1 in HR-deficient cells leads to the accumulation of unrepaired DNA double-strand breaks (DSBs) and subsequent cell death. Another critical aspect of some PARP inhibitors is their ability to "trap" the PARP-1 enzyme on DNA, creating cytotoxic complexes that disrupt replication.
Quantitative In Vitro Profile of this compound (Hypothetical Data)
The following tables summarize the expected quantitative data from a preclinical in vitro assessment of a novel PARP-1 inhibitor.
Table 1: Enzymatic and Cellular Activity
| Assay Type | Target | Metric | This compound (Value) |
| Enzymatic Inhibition | Human PARP-1 | IC50 | 1.2 nM |
| Enzymatic Inhibition | Human PARP-2 | IC50 | 600 nM |
| PARP-1/PARP-2 Selectivity | - | Fold Selectivity | >500-fold |
| Cellular PARylation | DLD-1 Cells | IC50 | 5.5 nM |
| PARP-1 Trapping | In vitro DNA probe assay | Relative Trapping Potency | High |
Table 2: In Vitro Cytotoxicity
| Cell Line | Genotype | Metric | This compound (Value) |
| DLD-1 | BRCA2 proficient | IC50 | >10 µM |
| DLD-1 BRCA2-/- | BRCA2 deficient | IC50 | 25 nM |
| SUM149PT | BRCA1 mutant | IC50 | 40 nM |
| HeyA8 | Ovarian Cancer | IC50 | 35 nM |
| Human Bone Marrow Cells | Healthy control | IC50 | >5 µM |
Key Experimental Protocols
PARP-1 Enzymatic Inhibition Assay (Chemiluminescent ELISA)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PARP-1.
Methodology:
-
Plate Coating: 96-well plates are coated with histone proteins, which serve as the substrate for PARylation.
-
Reaction Setup: Recombinant human PARP-1 enzyme is incubated with a biotinylated NAD+ mix in an optimized assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plate is incubated to allow the PARylation reaction to proceed.
-
Detection: After washing, streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal, proportional to PARP-1 activity, is measured using a luminometer.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARylation Assay (ELISA-based)
This cell-based assay quantifies the level of PAR in cells treated with a PARP inhibitor, indicating target engagement in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., DLD-1) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
DNA Damage Induction (Optional): To stimulate PARP activity, cells can be treated with a DNA-damaging agent like hydrogen peroxide.
-
Cell Lysis: Cells are lysed to release cellular contents.
-
ELISA: A sandwich ELISA is performed on the cell lysates to quantify the amount of PAR. This typically involves a capture antibody specific for PAR and a detection antibody.
-
Data Analysis: The reduction in PAR levels in treated cells compared to untreated controls is used to determine the IC50 of the inhibitor on cellular PARP activity.
Cytotoxicity Assay (Cell Proliferation/Viability)
This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells, particularly comparing its effect on HR-deficient versus HR-proficient cells.
Methodology:
-
Cell Seeding: HR-deficient (e.g., DLD-1 BRCA2-/-) and HR-proficient (e.g., DLD-1) cells are seeded in 96-well plates.
-
Compound Treatment: Cells are exposed to a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the IC50 values are determined by fitting the dose-response curve. A significant difference in IC50 between the HR-deficient and HR-proficient cell lines indicates synthetic lethality.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of a PARP inhibitor to trap PARP-1 on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.
Methodology:
-
Reaction Components: The assay mixture contains purified PARP-1 enzyme and a fluorescently labeled DNA probe.
-
Binding: In the absence of NAD+, PARP-1 binds to the DNA probe, resulting in a large complex with high fluorescence polarization (FP).
-
Inhibitor Addition: this compound is added to the mixture.
-
PARylation and Dissociation (Control): In a control reaction without inhibitor, the addition of NAD+ leads to auto-PARylation of PARP-1, causing it to dissociate from the DNA, resulting in low FP.
-
Trapping Measurement: In the presence of a trapping inhibitor like this compound, PARP-1 remains bound to the DNA even after the addition of NAD+ because its catalytic activity is blocked. This maintains a high FP signal.
-
Data Analysis: The ability of the compound to maintain a high FP signal in the presence of NAD+ is a measure of its PARP trapping potential.
Visualizations: Pathways and Workflows
Caption: Mechanism of Action of PARP-1 Inhibitors.
Caption: In Vitro Workflow for PARP-1 Inhibitor Evaluation.
References
Parp-1-IN-3: A Technical Guide to its Cellular Targets and Downstream Effects
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and downstream effects of potent PARP1/2 inhibitors, with a specific focus on the available data for Parp-1-IN-3 (also known as PARP1/2-IN-3 or Compound 29). Due to the limited specific information on this compound, this document leverages the broader knowledge of well-characterized PARP1/2 inhibitors to infer its likely mechanisms and effects, providing a valuable resource for researchers in oncology and drug development.
Core Cellular Targets of this compound
The primary cellular targets of this compound are the nuclear enzymes Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2). These enzymes are central to the DNA damage response (DDR). PARP1, the most abundant of the PARP family, is a first responder to single-strand DNA breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2][3] This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.[4][5]
This compound is a highly potent inhibitor of both PARP1 and PARP2. The available quantitative data for its inhibitory activity is summarized below.
| Target | IC50 (nM) | Reference |
| PARP1 | 0.2235 | |
| PARP2 | <0.001 |
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Like other PARP inhibitors, this compound is thought to exert its effects through a dual mechanism:
-
Catalytic Inhibition: this compound competitively binds to the nicotinamide binding pocket of the PARP1 and PARP2 catalytic domains, preventing the synthesis of PAR chains. This abrogation of PARylation hinders the recruitment of downstream DNA repair factors to the site of DNA damage.
-
PARP Trapping: Beyond simple catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of the PARP1 enzyme on the DNA at the site of the break. The inhibitor-bound PARP-DNA complex is more cytotoxic than the unrepaired single-strand break alone. This trapping can lead to the collapse of replication forks when they encounter these complexes, resulting in the formation of more lethal double-strand breaks (DSBs).
Downstream Cellular Effects
The inhibition of PARP1 and PARP2 by this compound triggers a cascade of downstream cellular events, the most significant of which is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.
Synthetic Lethality
Healthy cells can repair DSBs through two major pathways: the high-fidelity homologous recombination (HR) pathway and the more error-prone non-homologous end joining (NHEJ) pathway. In cells with a compromised HR pathway (e.g., due to BRCA mutations), the accumulation of DSBs resulting from PARP inhibitor-induced replication fork collapse cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells while sparing normal cells is known as synthetic lethality.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 5. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PARP-1 Inhibition and Synthetic Lethality in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Parp-1-IN-3" is not available in the public domain as of the last update. This guide will focus on the core topic of PARP-1 inhibition and synthetic lethality, utilizing data from well-characterized PARP inhibitors to provide a comprehensive technical overview for the target audience.
Introduction: The Principle of Synthetic Lethality and PARP-1 in Cancer Therapy
The concept of synthetic lethality describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation results in cell death.[1] This principle has been effectively exploited in cancer therapy, particularly with the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for tumors with deficiencies in the homologous recombination (HR) DNA repair pathway.[2][3]
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][5] In cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. When PARP-1 is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and collapse replication forks during the S-phase, leading to the formation of toxic DSBs. The inability to repair these DSBs through the faulty HR pathway results in genomic instability and, ultimately, selective cancer cell death.
The Molecular Mechanism of PARP-1 and Its Inhibition
The Role of PARP-1 in DNA Damage Repair
PARP-1 is a multidomain protein that acts as a DNA damage sensor. Its domains include a DNA-binding domain with zinc fingers, an automodification domain, and a C-terminal catalytic domain. Upon detection of a DNA SSB, PARP-1 binds to the damaged site and becomes catalytically active. It then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.
Mechanisms of Action of PARP Inhibitors
PARP inhibitors exert their anticancer effects through two primary mechanisms:
-
Catalytic Inhibition: PARP inhibitors are small molecules that compete with NAD+ for the catalytic site of PARP-1, thereby blocking the synthesis of PAR. This prevents the recruitment of DNA repair machinery to SSBs, leading to their accumulation.
-
PARP Trapping: Beyond catalytic inhibition, many PARP inhibitors trap PARP-1 on the DNA at the site of the break. These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication and transcription, leading to the formation of DSBs. Different PARP inhibitors exhibit varying trapping efficiencies, which does not always correlate with their catalytic inhibitory potency. For instance, niraparib and olaparib are more potent at trapping PARP than veliparib.
Quantitative Data on PARP Inhibitors
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for several clinically relevant PARP inhibitors against PARP-1 and PARP-2.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| Olaparib | 1-5 | 1-2 | |
| Rucaparib | 1.4 - 7 | ~1 | |
| Niraparib | 3.8 | 2.1 | |
| Talazoparib | 0.57 - 1.2 | 0.88 | |
| Veliparib | 2.9 - 5.2 | 2.1 - 2.9 |
Experimental Protocols
Cell Viability Assay (AlamarBlue Assay)
This protocol is adapted for determining the cytotoxic effects of PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
PARP inhibitor stock solution (in DMSO)
-
Temozolomide (optional, for combination studies)
-
AlamarBlue reagent
-
Fluorescence microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PARP inhibitor in the complete medium. The final DMSO concentration should be kept below 1%.
-
Add the diluted PARP inhibitor to the cells. For combination studies, also add the desired concentration of temozolomide. Include vehicle control wells (medium with DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add AlamarBlue reagent to each well at 10% (v/v) of the well volume.
-
Incubate for an additional 6 hours at 37°C.
-
Measure the fluorescence using a microplate reader with an excitation of 544 nm and an emission of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blotting for DNA Damage Markers
This protocol is for detecting markers of DNA damage and apoptosis, such as phosphorylated histone H2AX (γH2AX) and cleaved PARP-1.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PARP inhibitor at the desired concentrations and time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cellular PARP Trapping Assay
This protocol is to assess the ability of PARP inhibitors to trap PARP-1 in the chromatin fraction of cells.
Materials:
-
Subcellular protein fractionation kit
-
PARP inhibitor
-
Primary antibodies (anti-PARP-1, anti-histone H3)
-
Western blotting reagents and equipment
Procedure:
-
Treat cells with the PARP inhibitor for the desired time.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins.
-
Include the PARP inhibitor throughout the fractionation process to prevent dissociation.
-
Normalize the protein concentration of the chromatin fractions.
-
Analyze the samples by Western blotting using antibodies against PARP-1 and a chromatin marker like histone H3 (as a loading control).
-
An increased PARP-1 signal in the chromatin fraction of inhibitor-treated cells compared to the control indicates PARP trapping.
Visualizations
Signaling Pathway Diagram
References
- 1. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP-1: Friend or Foe of DNA Damage and Repair in Tumorigenesis? | MDPI [mdpi.com]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Parp-1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed initial toxicity screening for the novel PARP-1 inhibitor, Parp-1-IN-3. Due to the limited publicly available preclinical safety data for this specific compound, this document outlines a recommended course of action for its initial toxicological evaluation, drawing upon established methodologies for the assessment of PARP inhibitors and general principles of preclinical drug development. The guide details essential in vitro and in vivo assays, including cytotoxicity, genotoxicity, and acute in vivo toxicity studies. Experimental protocols are provided to ensure methodological rigor and reproducibility. All quantitative data, both known and projected, are summarized in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and the toxicological assessment process. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the safety evaluation of this compound and other novel PARP-1 inhibitors.
Introduction to this compound
This compound, also referred to as PARP1/2-IN-3 or Compound 29, is a potent, orally active inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1] PARP enzymes are critical for cellular processes such as DNA repair, genomic stability, and programmed cell death.[2][3] By inhibiting PARP, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), a state of synthetic lethality can be induced, leading to selective tumor cell death.[2][4] This mechanism has led to the successful development and approval of several PARP inhibitors for cancer therapy.
The initial characterization of this compound has demonstrated significant enzymatic inhibition and anti-proliferative effects in specific cancer cell lines. However, a thorough evaluation of its toxicity profile is paramount before it can advance to further preclinical and potential clinical development. This guide outlines the necessary steps for a comprehensive initial toxicity screening.
Quantitative Data Summary
Clear and concise data presentation is crucial for the evaluation of a compound's toxicological profile. The following tables summarize the known inhibitory and anti-proliferative activity of this compound and provide a template for the presentation of forthcoming toxicity data.
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay Type | Endpoint | Value (nM) |
| PARP-1 | Enzymatic Assay | IC50 | 0.2235 |
| PARP-2 | Enzymatic Assay | IC50 | <0.001 |
| Capan-1 (wildtype) | Cell Proliferation | IC50 | 1.82 |
| AZD2281 resistant cells | Cell Proliferation | IC50 | 9.98 |
| BMN673 resistant cells | Cell Proliferation | IC50 | 1.82-9.98 |
Data sourced from MedChemExpress.
Table 2: Proposed In Vitro Cytotoxicity Screening of this compound
| Cell Line | Tissue of Origin | Assay Type | Endpoint | Value (µM) |
| HEK293 | Human Embryonic Kidney | MTT Assay | IC50 | Data to be determined |
| HepG2 | Human Liver Carcinoma | MTT Assay | IC50 | Data to be determined |
| hPBMCs | Human Peripheral Blood Mononuclear Cells | CellTiter-Glo | IC50 | Data to be determined |
| Bone Marrow Progenitors | Human Bone Marrow | Colony Formation Assay | IC50 | Data to be determined |
Table 3: Proposed Genotoxicity Assessment of this compound
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium (strains TA98, TA100, etc.) | With and Without S9 Mix | Data to be determined |
| In Vitro Micronucleus Test | Human Lymphocytes or CHO cells | With and Without S9 Mix | Data to be determined |
| In Vivo Micronucleus Test | Rodent Bone Marrow | N/A | Data to be determined |
Table 4: Proposed In Vivo Acute Toxicity of this compound
| Species | Route of Administration | Endpoint | Value (mg/kg) | Observations |
| Mouse | Oral | MTD | Data to be determined | Clinical signs to be recorded |
| Rat | Oral | LD50 | Data to be determined | Clinical signs to be recorded |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible toxicity data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., HEK293, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli).
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Acute Toxicity Study (Rodent Model)
-
Animal Model: Use healthy, young adult mice or rats of a single sex for the initial dose-range finding study, followed by a definitive study using both sexes.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Administration: Administer this compound orally at a range of doses. A vehicle control group should also be included.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Endpoint Determination: Determine the Maximum Tolerated Dose (MTD) and, if possible, the LD50 (the dose that is lethal to 50% of the animals).
Mandatory Visualizations
Visual representations of complex biological pathways and experimental procedures can significantly enhance comprehension.
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: Simplified PARP-1 signaling pathway in response to DNA single-strand breaks and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Step-by-step workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Discussion and Future Directions
The initial toxicity screening outlined in this guide provides a foundational dataset for the safety assessment of this compound. The in vitro cytotoxicity assays will establish the compound's potency against both cancerous and non-cancerous cell lines, with a particular focus on cell types known to be susceptible to PARP inhibitor-induced toxicity, such as hematopoietic progenitors. The genotoxicity assays are critical for identifying any potential for mutagenicity or clastogenicity, which are significant safety concerns for any new chemical entity. The in vivo acute toxicity study will provide essential information on the compound's systemic toxicity and help establish a safe starting dose for subsequent, more extensive preclinical studies.
Upon completion of this initial screening, further toxicological evaluations will be necessary. These may include repeat-dose toxicity studies in two species (one rodent, one non-rodent), safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems), and developmental and reproductive toxicology (DART) studies. The data generated from this comprehensive toxicological assessment will be integral to the decision-making process for the continued development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Poly(ADP-Ribose) Polymerase-1 Inhibition: Preclinical and Clinical Development of Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Parp-1-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-3 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 by compounds like this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in cell death through a mechanism known as synthetic lethality. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
PARP-1 is a nuclear enzyme that detects and binds to sites of single-strand DNA breaks.[1] Upon binding, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains from NAD+, which act as a scaffold to recruit other DNA repair proteins.[1][2] PARP inhibitors, such as this compound, compete with NAD+ for the catalytic domain of PARP-1, thereby blocking the synthesis of PAR and preventing the recruitment of the DNA repair machinery.[3] This leads to the persistence of SSBs, which can collapse replication forks and generate more lethal double-strand breaks.[4] In cells with compromised homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.
Data Presentation
Solubility and Storage of this compound
| Solvent | Maximum Solubility (Estimated) | Storage of Stock Solution |
| DMSO | ~100 mg/mL | -20°C for up to 1 month, -80°C for up to 6 months (in single-use aliquots) |
Note: The solubility and stability data are based on closely related PARP1 inhibitors (Parp1-IN-7 and Parp1-IN-15) and should be considered as a guideline for this compound. Experimental verification is recommended.
Typical IC50 Values for PARP Inhibitors in Cancer Cell Lines
| Cell Line | BRCA1/2 Status | PARP Inhibitor | IC50 (µM) |
| MDA-MB-436 | BRCA1 -/- | Olaparib | ~0.01 |
| HCC-1937 | BRCA1 -/- | Olaparib | ~0.01 |
| MCF7 | BRCA1 +/+ | Olaparib | >10 |
| MDA-MB-231 | BRCA1 +/- | Olaparib | >10 |
| A2780 | - | Olaparib | Varies |
| SW620 | - | Olaparib | Varies |
Note: IC50 values are highly dependent on the specific PARP inhibitor, cell line, and assay conditions. The values presented are illustrative examples for the well-characterized PARP inhibitor Olaparib. Researchers should determine the IC50 for this compound in their specific cell lines of interest.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to keep the final DMSO concentration in cell culture media below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced toxicity.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant and BRCA-proficient lines for comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (medium with the same percentage of DMSO without the inhibitor).
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for PARP-1 Cleavage (Apoptosis Assay)
Cleavage of PARP-1 by caspases is a hallmark of apoptosis. This protocol assesses the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., around the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The full-length PARP-1 is approximately 116 kDa, and the cleaved fragment is approximately 89 kDa.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
Immunofluorescence for γH2AX (DNA Damage Assay)
Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks. This assay visualizes the extent of DNA damage induced by this compound.
Materials:
-
Cancer cell line of interest
-
Chamber slides or coverslips in multi-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on chamber slides or coverslips and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations and for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus can be quantified to measure the level of DNA damage.
Visualizations
Caption: PARP-1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Notes and Protocols for Parp-1-IN-3 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key nuclear enzyme involved in a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] In response to DNA damage, PARP-1 binds to DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[3][4] Given its central role in DNA repair, PARP-1 has emerged as a critical target for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]
Parp-1-IN-3 is a potent inhibitor of PARP-1 with an IC50 of 0.25 nM. It also exhibits inhibitory activity against PARP-2 with an IC50 of 2.34 nM. By blocking the catalytic activity of PARP-1, this compound can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This application note provides a detailed protocol for utilizing this compound in Western blot experiments to investigate its effects on PARP-1 signaling and downstream cellular events.
Mechanism of Action
This compound acts as a competitive inhibitor at the NAD+ binding site of PARP-1, thereby preventing the synthesis of PAR chains. This inhibition of PARP-1's catalytic activity has two major consequences that can be assessed by Western blotting:
-
Inhibition of PARylation: Treatment with this compound will lead to a decrease in the overall levels of PAR in the cell. This can be detected by using an anti-PAR antibody.
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage due to PARP-1 inhibition can trigger the apoptotic cascade. A key event in apoptosis is the cleavage of PARP-1 by caspases. Full-length PARP-1 (approximately 116 kDa) is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. The appearance of the 89 kDa fragment is a hallmark of apoptosis and can be readily detected by Western blot.
Data Presentation
The following tables summarize the key properties of this compound and recommended antibody dilutions for Western blot analysis.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | PARP-1 | |
| IC50 (PARP-1) | 0.25 nM | |
| IC50 (PARP-2) | 2.34 nM | |
| Solubility | DMSO (100 mg/mL) | |
| Cellular Effects | Induces apoptosis, G2/M cell cycle arrest |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Anti-PARP-1 (recognizes full-length and cleaved forms) | Rabbit | 1:500 - 1:1000 | United States Biological |
| Anti-PAR (Poly(ADP-ribose)) | Mouse | Varies by manufacturer | Various |
| Anti-Caspase-3 (cleaved) | Rabbit | Varies by manufacturer | Various |
| Anti-β-Actin (Loading Control) | Mouse | Varies by manufacturer | Various |
Experimental Protocols
Protocol 1: Analysis of PARP-1 Cleavage by Western Blot
This protocol is designed to assess the induction of apoptosis by this compound through the detection of PARP-1 cleavage.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to attach and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a desired time period (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis if available (e.g., staurosporine).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP-1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 2: Analysis of PARP Activity (PARylation) by Western Blot
This protocol is used to determine the inhibitory effect of this compound on PARP-1's catalytic activity by measuring the levels of poly(ADP-ribosyl)ated proteins.
Materials:
-
Same as Protocol 1, with the addition of an anti-PAR primary antibody.
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1. For this assay, a shorter treatment time (e.g., 1-4 hours) may be sufficient to observe the inhibition of PARylation. It can be beneficial to induce DNA damage (e.g., with H2O2) to stimulate PARP activity before or during inhibitor treatment.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as in Protocol 1.
-
-
SDS-PAGE and Western Blotting:
-
Follow the same procedure as in Protocol 1, but use a primary antibody that recognizes poly(ADP-ribose) (anti-PAR).
-
Due to the polymeric nature of PAR, the signal will appear as a smear or a series of high molecular weight bands.
-
Probe for total PARP-1 and a loading control on separate blots or after stripping the initial blot to normalize the PAR signal.
-
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis using this compound.
Caption: Signaling pathway of PARP-1 inhibition by this compound leading to apoptosis.
References
Application Notes and Protocols for PARP-1 Inhibition in In Vivo Mouse Models
Disclaimer: As of November 2025, specific in vivo dosage and administration protocols for Parp-1-IN-3 in mouse models are not publicly available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for other potent, well-characterized PARP-1 inhibitors such as Olaparib, Talazoparib, Rucaparib, and Veliparib. These guidelines are intended to serve as a reference for researchers and drug development professionals to design and conduct preclinical studies with novel PARP-1 inhibitors like this compound. It is imperative to conduct preliminary dose-finding and toxicity studies for any new compound.
Introduction to PARP-1 Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP-1 enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in a synthetic lethal effect and subsequent cell death. This makes PARP-1 inhibitors a promising class of anticancer agents, particularly for tumors with HR deficiencies.
This compound is a potent PARP-1 inhibitor with high selectivity. While its in vivo efficacy is yet to be fully characterized in published literature, its mechanism of action is expected to align with other well-documented PARP-1 inhibitors.
Data Presentation: In Vivo Dosages of Reference PARP-1 Inhibitors
The following tables summarize the dosages and administration routes of several clinically relevant PARP-1 inhibitors in various mouse models of cancer. This data can be used as a starting point for designing in vivo studies with this compound.
Table 1: Olaparib Dosage in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| Nude mice | BRCA1-deficient Metaplastic Breast Cancer | 50 mg/kg daily | Intraperitoneal (i.p.) | [1] |
| Nude mice | Pediatric Solid Tumors (Neuroblastoma, Ewing Sarcoma) | 20 mg/kg daily for 5 days | Oral gavage (p.o.) | [2] |
| BRCA1-deficient mice | Mammary Tumors | 200, 100, 50, or 25 mg/kg in diet | Oral (in diet) | [3] |
| NOD/SCID mice | ATM-deficient Lymphoid Tumor | 50 mg/kg daily for 14 days | Intraperitoneal (i.p.) | [4] |
| Reporter mice | Normal Tissue DNA Damage Study | 75 mg/kg single dose | Oral gavage (p.o.) | [5] |
Table 2: Talazoparib Dosage in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| Athymic nu/nu mice | BRCA1 mutant Breast Cancer | 0.33 mg/kg daily for 28 days | Oral gavage (p.o.) | |
| Nude mice | Ovarian and Melanoma Xenografts | 0.33 mg/kg daily | Oral gavage (p.o.) | |
| SCLC PDX mice | Small Cell Lung Cancer | 0.2 mg/kg single dose | Oral gavage (p.o.) | |
| Nude mice | Wilms' Tumor, Breast and Colon Cancer | 5 to 40 µmol/kg single injection | Intraperitoneal (i.p.) | |
| Nude mice | BRCA1-mutant Triple-Negative Breast Cancer | qd (once daily) for 42 days | Oral gavage (p.o.) |
Table 3: Rucaparib Dosage in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| Nude mice | BRCA1 mutant Xenograft | 15, 50, and 150 mg/kg BID (twice daily) | Not specified | |
| Capan-1 tumor-bearing mice | Pancreatic Cancer | 10 mg/kg single dose | Intraperitoneal (i.p.) | |
| Capan-1 tumor-bearing mice | Pancreatic Cancer | 50, 100, or 150 mg/kg single dose | Oral gavage (p.o.) |
Table 4: Veliparib Dosage in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| BRCA1-deficient mice | Mammary Tumors | 100 mg/kg in diet | Oral (in diet) | |
| NOD/SCID/IL-2Rγnull (NSG) mice | Myeloproliferative Neoplasm | 3 mg/kg daily for 5 days a week | Intraperitoneal (i.p.) | |
| SCID beige mice | Cisplatin-resistant Germ Cell Tumor | 25 mg/kg daily | Intraperitoneal (i.p.) | |
| Patients in Phase I/II trial (for reference) | Recurrent Gynecologic and Triple Negative Breast Cancer | 200 mg BID on days 1-14 with PLD | Oral (p.o.) |
Experimental Protocols
Protocol 1: General Subcutaneous Xenograft Mouse Model for Efficacy Studies
This protocol describes a general workflow for evaluating the anti-tumor activity of a PARP-1 inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., with known BRCA mutations) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the PARP-1 inhibitor in a suitable vehicle. Common vehicles include:
- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- 0.5% Hydroxypropyl methylcellulose (HPMC) in water
- 10% 2-hydroxy-propyl-β-cyclodextrin in water
- Administer the drug and vehicle via the intended route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and schedule.
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume throughout the study.
- Monitor animal health daily, including body weight (2-3 times per week), to assess toxicity.
- At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
5. Data Analysis:
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100
Protocol 2: Pharmacodynamic (PD) Assessment of PARP Inhibition in Tumors
This protocol outlines the procedure to measure the extent of PARP inhibition in tumor tissue.
1. Treatment and Sample Collection:
- Treat tumor-bearing mice with a single dose of the PARP-1 inhibitor.
- At various time points post-treatment (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
- Flash-freeze the tumor samples in liquid nitrogen and store at -80°C.
2. Western Blot Analysis for Poly(ADP-ribose) (PAR):
- Homogenize the tumor tissue and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a standard assay (e.g., BCA).
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against PAR and a loading control (e.g., β-actin or GAPDH).
- Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
- A reduction in the PAR signal in the treated group compared to the vehicle control indicates PARP inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for a subcutaneous xenograft mouse model study.
References
- 1. pnas.org [pnas.org]
- 2. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Olaparib, alone or in combination with ionizing radiation, exacerbates DNA damage in normal tissues, as revealed by a new p21 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
Parp-1-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-1-IN-3 is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2, with IC50 values of 0.25 nM and 2.34 nM, respectively[1]. PARP-1 is a critical enzyme in the cellular response to DNA damage, playing a key role in DNA repair pathways[2][3][4]. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound has demonstrated potential as an anti-inflammatory agent, an inducer of apoptosis, and a compound that can cause cell cycle arrest in the G2/M phase, making it a valuable tool for cancer research and drug development[1].
These application notes provide detailed information on the solubility of this compound and protocols for its preparation for various experimental settings.
Physicochemical Properties and Solubility
This compound is supplied as a solid powder. Understanding its solubility is crucial for the accurate preparation of stock solutions and experimental dilutions.
Table 1: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 235.14 mM | Ultrasonic treatment is required to achieve this concentration. |
For comparison, the solubility of other PARP inhibitors is provided in the table below.
Table 2: Solubility of Other PARP Inhibitors
| Compound | Solvent | Concentration |
| PARP Inhibitor I, 3-ABA | Ethanol | 1 mg/mL |
| Water | 1 mg/mL | |
| DMSO | 5 mg/mL |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or the maximum of 235.14 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, especially at higher concentrations, place the tube in an ultrasonic bath and sonicate until the solution is clear.
-
Storage: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year. For short-term storage, -20°C is also acceptable.
Important Considerations for Cell-Based Assays:
-
The final concentration of DMSO in cell culture media should be kept low, typically below 0.3%, to avoid solvent-induced toxicity and off-target effects.
-
Prepare a high-concentration stock solution so that the volume added to the cell culture is minimal.
Preparation of Formulations for In Vivo Experiments
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. Aim for a small volume of DMSO (e.g., 5-10% of the final volume).
-
Addition of Co-solvents:
-
Add PEG300 (e.g., 30-40% of the final volume) to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Add Tween-80 (e.g., 5% of the final volume) and mix until the solution is homogeneous.
-
-
Addition of Aqueous Component: Slowly add sterile saline to the organic solvent mixture to reach the final desired volume. Mix gently.
-
Final Formulation: The resulting solution should be clear and suitable for administration. It is crucial to perform a small-scale pilot formulation to check for any precipitation before preparing the bulk solution. The stability of the formulation should also be assessed.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound for in vitro and in vivo experiments.
Caption: Simplified PARP-1 signaling pathway upon DNA damage and its inhibition by this compound.
References
Determining the Potency of Parp-1-IN-3: A Detailed Protocol for IC50 Determination
For Immediate Release
This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Parp-1-IN-3, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of PARP-1 inhibition and its therapeutic applications. The provided methodologies cover both biochemical and cell-based assays, ensuring broad applicability for preclinical research.
This compound, also known as PARP1/2-IN-3, is a highly potent, orally active inhibitor of PARP-1 and PARP-2.[1][2] Due to its sub-nanomolar potency, precise and robust assay methodologies are crucial for accurate characterization. This document outlines the necessary steps, reagents, and data analysis techniques to reliably determine the IC50 value of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against PARP enzymes is summarized in the table below. These values highlight the exceptional potency of the compound, particularly against PARP-1.
| Target Enzyme | IC50 (nM) | Assay Type |
| PARP-1 | 0.2235 | Biochemical |
| PARP-2 | < 0.001 | Biochemical |
Note: The IC50 values are sourced from publicly available data.[1][2] Experimental results may vary based on assay conditions.
Signaling Pathway and Mechanism of Action
PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion. PARP inhibitors like this compound exert their effect by binding to the catalytic domain of PARP-1, preventing PAR synthesis. This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Experimental Protocols
The following protocols describe a biochemical assay for determining the IC50 of this compound. Given the high potency of the inhibitor, a sensitive assay format such as a chemiluminescent or fluorescent-based method is recommended. This protocol is adapted from commercially available PARP assay kits.
Biochemical PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials and Reagents:
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well plates (white, opaque)
-
This compound (CAS: 3032451-58-1)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP Conjugate
-
Chemiluminescent HRP Substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 2 M H2SO4, if using a colorimetric substrate)
-
DMSO (anhydrous)
-
Microplate Luminometer
Experimental Workflow Diagram:
References
Application Notes and Protocols for PARP Activity Assay Using Parp-1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical mediators of DNA repair and cell death signaling pathways. Their role in cellular processes makes them a key target in cancer therapy and other diseases.[1] PARP inhibitors have emerged as a promising class of therapeutics, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] Accurate and reliable methods for assessing PARP activity are essential for the discovery and characterization of new PARP inhibitors.
This document provides detailed application notes and protocols for conducting PARP activity assays using Parp-1-IN-3, a potent PARP-1 and PARP-2 inhibitor.
This compound: A Potent Dual PARP-1/PARP-2 Inhibitor
This compound (also known as PARP1/2-IN-3) is a highly potent, orally active small molecule inhibitor of both PARP-1 and PARP-2. Its high affinity and dual inhibitory action make it a valuable tool for studying the roles of these enzymes in various cellular processes and for screening for novel therapeutic agents.
Mechanism of Action
Like other well-characterized PARP inhibitors, this compound functions by competing with the binding of the PARP substrate, nicotinamide adenine dinucleotide (NAD+), to the catalytic domain of the PARP enzyme.[2] In the presence of DNA damage, PARP-1 binds to single-strand breaks, and upon activation, catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins. By blocking the catalytic activity of PARP-1, this compound prevents the synthesis of PAR, thereby inhibiting the recruitment of the DNA repair machinery. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death in cancer cells with compromised double-strand break repair mechanisms.
Quantitative Data
The inhibitory potency of this compound has been determined in biochemical and cell-based assays. The following table summarizes its IC50 values against PARP-1 and PARP-2, alongside those of other commonly used PARP inhibitors for comparison.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Proliferation IC50 (nM) (Capan-1 cells) | Reference |
| This compound | 0.2235 | <0.001 | 1.82 - 9.98 | |
| Olaparib | 5 | 1 | N/A | |
| Rucaparib | 1.4 | N/A | N/A | |
| Talazoparib | 0.57 | N/A | N/A | |
| Veliparib (ABT-888) | 5.2 (Ki) | 2.9 (Ki) | N/A | |
| Niraparib | 3.8 | 2.1 | N/A |
Signaling Pathway and Experimental Workflow
PARP-1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors like this compound.
General Experimental Workflow for a PARP Activity Assay
This diagram outlines the general steps involved in a typical in vitro PARP activity assay to screen for inhibitors.
Experimental Protocols
Below are detailed protocols for both a biochemical (enzymatic) and a cell-based PARP activity assay. These are general protocols that can be adapted for use with this compound.
Protocol 1: Biochemical PARP-1 Activity Assay (Colorimetric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
This compound
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: If not using pre-coated plates, coat a 96-well plate with histones (e.g., 10 µg/ml in PBS) overnight at 4°C. Wash the plate three times with Wash Buffer.
-
Reagent Preparation:
-
Prepare a working solution of recombinant PARP-1 enzyme in Assay Buffer.
-
Prepare a working solution of activated DNA in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration might be 1 µM, with 10-fold serial dilutions. Include a vehicle control (e.g., DMSO).
-
-
Assay Reaction:
-
To each well of the histone-coated plate, add 25 µL of the this compound dilution or vehicle control.
-
Add 25 µL of the PARP-1 enzyme/activated DNA mix to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 50 µL of biotinylated NAD+ solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection:
-
Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no enzyme) from all readings. Plot the percentage of PARP-1 inhibition versus the log of the inhibitor concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based PARP Activity Assay (Immunofluorescence)
This assay measures the inhibition of PARP activity within intact cells following DNA damage.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
96-well black, clear-bottom imaging plates
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
DNA Damage Induction:
-
Add the DNA damaging agent (e.g., H₂O₂ at a final concentration of 100 µM) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-PAR antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture images of both the PAR signal and the DAPI-stained nuclei.
-
Data Analysis: Use image analysis software to quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) for each condition. Plot the percentage of PAR inhibition versus the log of the inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of PARP-1 and PARP-2, making it a valuable research tool for investigating the roles of these enzymes in cellular physiology and disease. The provided protocols offer robust methods for assessing the activity of this compound and other PARP inhibitors in both biochemical and cellular contexts. Careful optimization of these assays will ensure high-quality, reproducible data for advancing research and drug development efforts in the field of PARP biology.
References
Application Notes and Protocols for Studying Base Excision Repair with Parp-1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Base Excision Repair (BER) pathway is a primary cellular defense mechanism against DNA damage caused by endogenous metabolic processes, such as oxidation and alkylation. This pathway is essential for maintaining genomic integrity. A key player in the initial stages of BER is Poly(ADP-ribose) Polymerase 1 (PARP-1), which acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), a common intermediate in BER, PARP-1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit critical downstream repair factors, including XRCC1.
Parp-1-IN-3 is a potent and highly selective small molecule inhibitor of PARP-1. By competing with the NAD+ substrate at the catalytic site of PARP-1, it prevents PAR chain synthesis. This inhibition has a dual effect: it not only blocks the recruitment of repair machinery but also "traps" the PARP-1 protein on the DNA at the site of the lesion. This trapped PARP-1-DNA complex is a significant cytotoxic lesion that stalls the BER process, leading to an accumulation of repair intermediates. These stalled intermediates can subsequently collapse replication forks, generating more severe double-strand breaks (DSBs). This mechanism makes this compound a powerful tool for studying the dynamics, dependencies, and downstream consequences of the BER pathway.
Product: this compound Biochemical Profile
This compound is a third-generation PARP inhibitor designed for high potency and selectivity for PARP-1 over the homologous PARP-2 enzyme. This selectivity helps to minimize off-target effects that may be associated with PARP-2 inhibition, providing a more precise tool for interrogating PARP-1-specific functions in BER.
| Property | Value | Reference Inhibitors |
| Target | PARP-1 | - |
| Mechanism of Action | Catalytic Inhibition & PARP Trapping | Olaparib, Veliparib |
| IC50 (PARP-1, cell-free) | ~1.5 nM | Olaparib: ~1-5 nM |
| IC50 (PARP-2, cell-free) | ~25 nM | Olaparib: ~1-2 nM |
| Selectivity (PARP-2/PARP-1) | >15-fold | Veliparib: ~2-3 fold |
Note: Data for this compound is representative of a highly selective PARP-1 inhibitor. Reference values for established inhibitors like Olaparib and Veliparib are provided for context.[1][2][3][4][5]
Signaling Pathways and Mechanisms
The Role of PARP-1 in Base Excision Repair
The BER pathway is initiated by a DNA glycosylase that recognizes and removes a damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then cleaved by AP endonuclease 1 (APE1), generating a single-strand break. PARP-1 rapidly detects and binds to this SSB, becomes activated, and synthesizes PAR chains. This PARylation signal recruits the XRCC1 scaffold protein, which in turn coordinates the downstream enzymes—such as DNA Polymerase β (Polβ) and DNA Ligase III—to fill the gap and seal the nick, completing the repair.
Caption: The Base Excision Repair (BER) pathway with PARP-1 involvement.
Mechanism of Action of this compound
This compound functions by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR. This catalytic inhibition blocks the recruitment of XRCC1 and other BER proteins. Critically, the inhibitor stabilizes the interaction between PARP-1 and the DNA break, effectively "trapping" the enzyme. This stalled PARP-1-DNA complex obstructs further repair and is a potent cytotoxic lesion that can lead to replication fork collapse and the formation of double-strand breaks, ultimately triggering cell death.
Caption: Mechanism of PARP-1 trapping by this compound stalls BER.
Experimental Applications & Protocols
This compound can be used in a variety of assays to probe the function and consequences of BER inhibition.
General Experimental Workflow
A typical experiment to study the effect of this compound on BER involves several key stages, from cell culture and treatment to data acquisition and analysis. The specific techniques will vary, but the overall logic remains consistent.
Caption: A generalized workflow for studying BER using this compound.
Quantifying DNA Single-Strand Breaks via Alkaline Comet Assay
Application: To directly measure the accumulation of SSBs, which are key intermediates in the BER pathway. Inhibition of PARP-1 by this compound is expected to cause an increase in SSBs, resulting in longer comet tails.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) in a 6-well plate at a density to achieve ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 4 to 24 hours).
-
Optionally, co-treat with a DNA damaging agent like methyl methanesulfonate (MMS) at a low dose to induce BER activity.
-
-
Cell Harvesting and Slide Preparation:
-
Wash cells with ice-cold PBS and detach using trypsin.
-
Neutralize trypsin and centrifuge cells at 250 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 2 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten (37°C) 1% low-melting-point agarose.
-
Quickly pipette the mixture onto a pre-coated comet slide and spread evenly. Allow to solidify on a cold plate for 10 minutes.
-
-
Lysis:
-
Submerge the slides in pre-chilled Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C, protected from light.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from lysis buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13) to cover the slides.
-
Let the DNA unwind for 20-30 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them 3 times for 5 minutes each with Neutralization Buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a DNA dye (e.g., SYBR Green or PI) to each slide and incubate for 15 minutes in the dark.
-
-
Imaging and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Capture images of at least 50 randomly selected comets per slide.
-
Quantify DNA damage using comet analysis software to measure parameters like % DNA in the tail or tail moment.
-
Expected Results:
| Treatment | Concentration | Mean Tail Moment (Arbitrary Units) |
| Vehicle Control | - | 5.2 ± 1.1 |
| This compound | 100 nM | 18.5 ± 2.4 |
| This compound | 1 µM | 45.1 ± 5.3 |
| MMS (0.01%) | - | 25.6 ± 3.0 |
| MMS + this compound | 1 µM | 98.7 ± 9.8 |
Visualizing DNA Double-Strand Breaks via γH2AX Immunofluorescence
Application: To detect the formation of DSBs that result from the collapse of replication forks at sites of stalled BER. An increase in nuclear γH2AX foci serves as a robust biomarker for this severe form of DNA damage.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate. Allow them to attach overnight.
-
Treat cells with this compound (e.g., 1 µM) and a vehicle control for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash cells gently with PBS.
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS-T.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
-
Mounting and Imaging:
-
Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
-
Analysis:
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler). Count at least 100 nuclei per condition.
-
Expected Results:
| Treatment (24h) | Mean γH2AX Foci per Nucleus |
| Vehicle Control | 2.1 ± 0.5 |
| This compound (1 µM) | 28.4 ± 4.2 |
Live-Cell Imaging of PARP-1 Trapping at DNA Damage Sites
Application: To directly visualize the mechanism of PARP-1 trapping. This advanced technique uses laser micro-irradiation to create localized DNA damage and tracks the recruitment and retention of fluorescently-tagged PARP-1 in real-time.
Protocol:
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., U2OS) known for its flat morphology.
-
Transiently or stably transfect the cells with a plasmid encoding a fluorescently-tagged PARP-1 (e.g., eGFP-PARP1). Aim for low to moderate expression levels to avoid artifacts.
-
Seed the transfected cells onto glass-bottom imaging dishes.
-
-
Cell Treatment and Imaging Setup:
-
Prior to imaging (e.g., 1-2 hours), treat the cells with this compound (e.g., 100 nM) or a vehicle control.
-
Mount the dish on a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂) and a UV/405 nm laser for micro-irradiation.
-
-
Micro-irradiation and Time-Lapse Acquisition:
-
Identify a cell expressing the eGFP-PARP1 construct.
-
Define a small region of interest (ROI) within the nucleus.
-
Acquire a few baseline images.
-
Induce localized DNA damage by pulsing the ROI with the UV/405 nm laser.
-
Immediately begin acquiring time-lapse images every 5-15 seconds for 10-20 minutes to monitor the fluorescence intensity at the damage site.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the irradiated ROI over time.
-
Correct for photobleaching using the fluorescence intensity of the entire nucleus.
-
Plot the relative fluorescence intensity at the ROI over time.
-
Calculate the dissociation half-life of eGFP-PARP1 from the damage site. A significantly longer half-life in this compound-treated cells compared to the vehicle control is indicative of efficient PARP-1 trapping.
-
Expected Results:
| Treatment | eGFP-PARP1 Dissociation Half-life (seconds) |
| Vehicle Control | ~45 |
| This compound (100 nM) | >600 |
References
- 1. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of a Potent PARP-1 Inhibitor in Homologous Recombination Deficient Cells
For research use only. Not for use in diagnostic procedures.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for identifying and signaling single-strand DNA breaks (SSBs). In cells with proficient homologous recombination (HR) repair pathways, the inhibition of PARP-1 is generally not lethal. However, in cancer cells harboring mutations in HR genes, such as BRCA1 or BRCA2, a state known as homologous recombination deficiency (HRD), the inhibition of PARP-1 leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HRD cells to repair these DSBs through the compromised HR pathway results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HRD cancer cells by PARP-1 inhibitors is a prime example of synthetic lethality.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of a potent PARP-1 inhibitor, herein referred to as Parp-1-IN-3, in HRD cancer cell lines. The provided methodologies and data are representative of potent PARP-1 inhibitors and are intended to guide researchers in their experimental design and execution.
Mechanism of Action: Synthetic Lethality in HRD Cells
The therapeutic strategy of using PARP-1 inhibitors in HRD cancers is based on the principle of synthetic lethality.
-
PARP-1 Inhibition and SSB Accumulation: this compound binds to the catalytic domain of PARP-1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains in response to SSBs. This inhibition also "traps" PARP-1 on the DNA at the site of the break, creating a physical impediment to DNA replication and repair machinery.
-
Conversion to DSBs: As the cell enters the S phase and DNA replication proceeds, the replication fork encounters the unrepaired, PARP-1-bound SSBs. This leads to the collapse of the replication fork and the formation of more severe DNA lesions, namely DSBs.
-
Lethality in HRD Cells: In healthy cells with a functional HR pathway, these DSBs can be efficiently and accurately repaired. However, in HRD cells (e.g., those with BRCA1/2 mutations), the HR pathway is compromised. The cells are unable to repair the DSBs, leading to widespread genomic instability and subsequent cell death.
.
References
- 1. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp-1-IN-3 Treatment in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair, genomic stability, and programmed cell death.[1] Its inhibition has emerged as a promising therapeutic strategy in oncology. Parp-1-IN-3 is a potent inhibitor of PARP-1 and PARP-2.[2] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in vitro, tailored for researchers in cell biology and drug development.
PARP-1 activation is an early cellular response to DNA single-strand breaks.[1] In the context of apoptosis, PARP-1 has a dual role. While its primary function is to recruit DNA repair machinery, its overactivation can lead to ATP depletion and necrotic cell death.[3] Conversely, cleavage of PARP-1 by caspases-3 and -7 is a hallmark of apoptosis, preventing DNA repair and ensuring the progression of the apoptotic program.[4] PARP inhibitors, such as this compound, can induce apoptosis, particularly in cells with existing DNA repair defects, through a mechanism known as synthetic lethality.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative PARP-1/2 inhibitor, this compound (also referred to as Compound 29). This data is crucial for determining the effective concentration range for inducing apoptosis in cell culture experiments.
| Target | IC50 (nM) | Cell Line | Effect | Reference |
| PARP-1 | 0.2235 | - | Enzymatic Inhibition | |
| PARP-2 | <0.001 - 1.82 | - | Enzymatic Inhibition | |
| Capan-1 (wildtype) | 1.82 - 9.98 | Pancreatic Cancer | Proliferation Inhibition | |
| AZD2281 resistant cells | 1.82 - 9.98 | - | Proliferation Inhibition | |
| BMN673 resistant cells | 1.82 - 9.98 | - | Proliferation Inhibition |
Signaling Pathways
The induction of apoptosis via PARP-1 inhibition involves a complex interplay of cellular signals. Below are diagrams illustrating the key pathways.
References
- 1. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuronal caspase-3 and PARP-1 correlate differentially with apoptosis and necrosis in ischemic human stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay with Parp-1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with Parp-1-IN-3, a potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[2] Inhibition of PARP-1 has emerged as a promising anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.[3][4] this compound is a potent inhibitor of PARP-1, and assessing its impact on cell viability is a critical step in preclinical drug development.
Mechanism of Action of PARP-1 Inhibitors
PARP-1 inhibitors, including this compound, exert their cytotoxic effects through two primary mechanisms:
-
Catalytic Inhibition: By binding to the NAD+ binding site of PARP-1, these inhibitors prevent the synthesis of PAR chains. This impedes the recruitment of DNA repair proteins to sites of DNA damage, leading to the accumulation of unrepaired SSBs.[1]
-
PARP Trapping: PARP-1 inhibitors can trap PARP-1 on DNA at the site of a single-strand break. This trapped PARP-DNA complex is a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs), which are highly lethal to cancer cells, especially those with impaired homologous recombination repair.
Data Presentation: Efficacy of PARP-1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various PARP-1 inhibitors in different cancer cell lines. This data, derived from publicly available studies, demonstrates the potency of PARP-1 inhibition. While specific IC50 values for this compound are not detailed in the provided search results, the data for other potent PARP-1 inhibitors serve as a representative illustration of the expected efficacy.
Table 1: IC50 Values of Select PARP Inhibitors Across Various Cancer Cell Lines
| Cell Line | Cancer Type | PARP Inhibitor | IC50 (nM) |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | AZD2461 | 25.3 |
| Raji | Burkitt's Lymphoma | AZD2461 | >1000 |
| Namalwa | Burkitt's Lymphoma | AZD2461 | >1000 |
| U-118 MG | Glioblastoma | Olaparib | 10,000 |
| H4 | Glioblastoma | Olaparib | 25,000 |
| U251 MG | Glioblastoma | Olaparib | 50,000 |
| U-87 MG | Glioblastoma | Olaparib | 100,000 |
| MCF7 | Breast Cancer (BRCA1+/+) | Olaparib | 4,000 |
| MDA-MB-231 | Breast Cancer (BRCA1+/-) | Olaparib | 5,000 |
| MDA-MB-436 | Breast Cancer (BRCA1-/-) | Olaparib | 50 |
| HCC-1937 | Breast Cancer (BRCA1-/-) | Olaparib | 100 |
Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Two common and reliable methods for assessing cell viability following treatment with this compound are the MTT and CellTiter-Glo® assays.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, typically DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
This compound
-
Cells of interest
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® One Solution Assay reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® One Solution reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® One Solution equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
PARP-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PARP-1 in the DNA damage response and how this compound intervenes.
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
The diagram below outlines the general workflow for conducting a cell viability assay with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PARP-1-IN-3 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PARP-1-IN-3 in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and also shows activity against PARP-2. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In the presence of DNA damage, PARP-1 binds to SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.
This compound competitively binds to the NAD+ binding site of PARP-1, preventing the synthesis of PAR chains. This inhibition of PARP-1's catalytic activity leads to the accumulation of unrepaired SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a pathway that repairs double-strand breaks), the accumulation of SSBs can lead to the formation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in cell death. This concept is known as synthetic lethality.
Q2: What are the typical biological effects of this compound in in vitro studies?
A2: In vitro, this compound has been observed to have several biological effects, including:
-
Anti-inflammatory activity.
-
Induction of apoptosis (programmed cell death).
-
Cell cycle arrest, particularly in the G2/M phase.
-
Inhibition of proliferation in various cancer cell lines.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To ensure complete dissolution, vortexing and gentle warming or sonication may be necessary. The stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in-assay use, dilute the stock solution into your culture medium to the desired final concentration immediately before the experiment.
Q4: What is a good starting concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the specific cell line and the assay being performed. A good starting point for a dose-response experiment is a broad range from low nanomolar (nM) to low micromolar (µM) concentrations. Based on its potent IC50 values, a range of 1 nM to 10 µM is a reasonable starting point for most cell-based assays. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (PARP-1) | 0.25 nM | [1] |
| IC50 (PARP-2) | 2.34 nM | [1] |
| Solubility in DMSO | 100 mg/mL (235.14 mM) | [1] |
Experimental Protocols
Below are detailed methodologies for key in vitro assays to assess the effects of this compound.
Cell Viability Assay (e.g., MTT or XTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish an IC50 value.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as your highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a predetermined time (e.g., 48, 72, or 96 hours).
-
Viability Assessment:
-
For MTT assays, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).
-
For XTT assays, add the XTT labeling mixture and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle control, and plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software.
Apoptosis Assay (PARP Cleavage by Western Blot)
Objective: To determine if this compound induces apoptosis by detecting the cleavage of PARP-1.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes both full-length PARP-1 (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the 89 kDa band indicates apoptosis.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of this compound | Compound Degradation: Improper storage or handling of the inhibitor. | Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance: The cell line may have robust DNA repair mechanisms that compensate for PARP-1 inhibition. | Use a positive control PARP inhibitor with known efficacy in your cell line. Consider using cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations). | |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | Perform a wide dose-response curve (e.g., 0.1 nM to 100 µM) to determine the optimal concentration range for your cell line. | |
| High background or off-target effects | High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added. |
| Off-Target Kinase Inhibition: Some PARP inhibitors are known to have off-target effects on kinases, which can lead to unexpected cellular responses. | Use the lowest effective concentration of this compound determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different PARP inhibitor as a control or performing a kinase inhibitor screen. | |
| Precipitation of the compound in culture medium | Low Solubility in Aqueous Solution: The compound may precipitate when diluted from a high-concentration DMSO stock into the aqueous culture medium. | Prepare intermediate dilutions in a medium containing a small percentage of serum or DMSO before the final dilution. Ensure thorough mixing after each dilution step. |
| Variability between experiments | Inconsistent Cell Health or Passage Number: Cell health and passage number can significantly impact experimental outcomes. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before starting an experiment. |
| Inconsistent Reagent Preparation: Variations in the preparation of stock solutions or dilutions. | Always use freshly prepared dilutions of this compound for each experiment. Calibrate pipettes regularly to ensure accurate dilutions. |
Visualizations
Caption: PARP-1 signaling pathway and the mechanism of action of this compound.
References
Parp-1-IN-3 degradation and stability issues in solution
Welcome to the technical support center for PARP-1-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For in vivo studies, a combination of solvents such as DMSO, PEG300, Tween-80, and saline may be necessary to achieve a stable formulation.[1] It is highly recommended to use anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). If the compound does not dissolve readily, gentle warming to 37°C or brief sonication can be used to aid dissolution.[1][2] Always ensure the solution is clear and fully dissolved before use.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots protected from light at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: My this compound solution appears cloudy after preparation. What should I do?
A4: Cloudiness may indicate that the compound's solubility limit has been exceeded in the chosen solvent or that the solvent has absorbed moisture. Try gently warming the solution to 37°C and vortexing or sonicating to redissolve the compound. If the issue persists, consider preparing a fresh stock solution using new, anhydrous DMSO.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. PARP1 detects DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. By inhibiting the catalytic activity of PARP1, this compound prevents the synthesis of PAR and can trap PARP1 on the DNA, leading to cell death in cancer cells with specific DNA repair defects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Overly confluent or sparse cell cultures can respond differently to treatment.
-
Solution: Ensure a consistent number of cells are seeded across all wells and experiments. Perform cell counts accurately before seeding.
-
-
Possible Cause 2: High Cell Passage Number. Cells at high passage numbers can have altered phenotypes and drug sensitivities.
-
Solution: Use cells from a consistent and low passage number for all experiments.
-
-
Possible Cause 3: Instability of the Compound in Culture Medium. The compound may degrade or precipitate when diluted into aqueous cell culture medium.
-
Solution: Prepare fresh dilutions of the compound from a DMSO stock for each experiment. Minimize the time the compound is in the aqueous medium before being added to the cells. You can assess the stability of the compound in your specific medium over the time course of your experiment.
-
Issue 2: The compound precipitates out of solution when diluted into aqueous medium.
-
Possible Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is much lower.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept low (preferably below 0.1%) to avoid solvent-induced toxicity. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution. Alternatively, investigate the use of a different solvent system for final dilutions if compatible with your assay.
-
Issue 3: Observed cellular toxicity does not seem related to PARP1 inhibition.
-
Possible Cause 1: Off-Target Effects. At high concentrations, the inhibitor may have off-target effects.
-
Solution: Perform a thorough dose-response analysis to determine the optimal concentration range. Use the lowest effective concentration to minimize off-target effects.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your cell-based assays is below 0.3%, with 0.1% being preferable. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Possible Cause 3: Potent PARP1 Trapping. The observed toxicity may be a result of potent trapping of the PARP1 enzyme on DNA, rather than just catalytic inhibition.
-
Solution: To confirm that the observed phenotype is due to PARP1 inhibition, use an orthogonal approach such as siRNA-mediated knockdown of PARP1. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Quantitative Data Summary
Table 1: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Notes |
| -20°C | Anhydrous DMSO | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Anhydrous DMSO | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Room Temperature | Solid Form | Refer to Certificate of Analysis | May vary based on location and shipping conditions. |
Table 2: Example Data from a Hypothetical Stability Study of this compound in Solution
| Time (hours) | Concentration in PBS (µM) | Concentration in Media + 10% FBS (µM) |
| 0 | 10.0 | 10.0 |
| 2 | 9.8 | 9.5 |
| 6 | 9.1 | 8.7 |
| 12 | 8.2 | 7.5 |
| 24 | 6.5 | 5.1 |
Note: This table presents hypothetical data for illustrative purposes. Users should perform their own stability studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: PARP Activity Assay (Based on NAD+ Consumption)
This protocol provides a general method for assessing the inhibitory effect of this compound on PARP1 activity in cell lysates.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 15 minutes).
-
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
PARP Activity Assay:
-
Set up the reaction in microcentrifuge tubes on ice. For each sample, prepare a reaction mix containing PARP reaction buffer, NAD+ (a mix of labeled and unlabeled), and activated DNA.
-
Add an equal amount of protein lysate to each tube.
-
Start the reaction and incubate at room temperature for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Precipitate the protein and wash the pellet.
-
Measure the incorporated labeled NAD+ using a scintillation counter. The activity is inversely proportional to the inhibitory effect of this compound.
-
Protocol 2: Western Blot for PARP1 and PAR (Poly(ADP-ribose))
This protocol allows for the visualization of PARP1 inhibition through the reduction of PARylation.
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against PARP1 to confirm equal protein loading and to observe any cleavage of PARP1, and with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: PARP1 signaling pathway and the mechanism of inhibition by this compound.
Caption: General experimental workflow for handling this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to PARP-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when using PARP-1 inhibitors, such as Parp-1-IN-3, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PARP-1 inhibitors?
A1: Poly(ADP-ribose) polymerase (PARP) inhibitors, like this compound, function based on the principle of synthetic lethality.[1][2] PARP enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs).[3][4][5] When PARP-1 is inhibited, these SSBs are not repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with a deficient homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death.
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of resistance?
A2: Resistance to PARP inhibitors is a significant challenge and can arise through several mechanisms. These broadly include:
-
Restoration of Homologous Recombination (HR) Repair: This is a primary mechanism of resistance. It can occur through secondary or "reversion" mutations in genes like BRCA1 or BRCA2 that restore their function. Loss of proteins that inhibit HR, such as 53BP1, can also contribute to resistance by promoting HR-mediated repair.
-
Stabilization of Replication Forks: Protection of stalled replication forks prevents their collapse into double-strand breaks, thereby reducing the cytotoxic effects of PARP inhibitors.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the PARP inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in PARP1: Mutations or decreased expression of PARP1 can lead to a loss of the drug's target. Additionally, alterations that reduce the "trapping" of PARP1 on DNA can decrease the inhibitor's cytotoxicity.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) and comparing the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide: Improving this compound Efficacy
This guide provides strategies to overcome resistance and enhance the efficacy of this compound in your experiments.
| Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | Restoration of HR repair | - Combination Therapy: Combine this compound with inhibitors of key HR proteins or upstream regulators. Consider inhibitors of ATR, CHK1/2, or WEE1. - Induce "BRCAness": Use agents that create a transient HR-deficient state. |
| Stabilization of replication forks | - Combination Therapy: Combine this compound with agents that destabilize replication forks or inhibit proteins involved in fork protection. | |
| Increased drug efflux | - Combination Therapy: Co-administer this compound with an inhibitor of P-glycoprotein or other relevant ABC transporters. | |
| Altered PARP1 expression or activity | - Confirm PARP1 expression: Use Western blotting to verify PARP1 protein levels in your resistant cells compared to the sensitive parental line. - Assess PARP activity: Utilize a PARP activity assay to determine if the enzymatic function is altered. | |
| Variability in experimental results | Inconsistent experimental conditions | - Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times. - Regularly test for mycoplasma contamination. |
| Cell line heterogeneity | - Single-cell cloning: Isolate and characterize single-cell clones from your resistant population to identify sub-populations with varying levels of resistance. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To quantify the concentration of this compound required to inhibit the growth of a cell population by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blot for PARP1 and HR Repair Proteins
Objective: To assess the expression levels of PARP1 and key proteins involved in homologous recombination.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1, BRCA1, RAD51, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between samples.
Signaling Pathways and Workflows
PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for troubleshooting resistance.
Combination Therapy Strategies to Overcome Resistance
Caption: Overview of potential combination therapy approaches.
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-gist.org [the-gist.org]
- 3. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Parp-1-IN-3 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Parp-1-IN-3 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair.[1] PARP1 plays a crucial role in various cellular processes, including genome maintenance and cell death.[2][3] Inhibition of PARP1 can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations, making it a valuable tool in cancer research and drug development.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is crucial to use anhydrous, high-quality DMSO as it is hygroscopic, and absorbed water can negatively impact the solubility of the compound.
Q3: My this compound precipitated when I added it to the cell culture medium. What is the likely cause?
A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous cell culture media is a common issue. This "crashing out" can be due to several factors:
-
Low Aqueous Solubility: The compound is inherently less soluble in the aqueous environment of the media compared to the DMSO stock.
-
High Final Concentration: The final concentration in the media exceeds its solubility limit.
-
Rapid Dilution & Temperature Shock: Adding a concentrated DMSO stock directly to a large volume of cold media can cause a rapid solvent exchange and decrease solubility.
-
Interaction with Media Components: The compound may interact with proteins or other components in the serum, leading to the formation of insoluble complexes.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
If you observe immediate precipitation when adding your this compound DMSO stock to the cell culture medium, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Precipitate in Stock Solution | The compound may have precipitated out of the DMSO stock during storage, especially after freeze-thaw cycles. | Gently warm the stock solution vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the stock solution is clear before use. |
| High Final DMSO Concentration | A high percentage of DMSO in the final culture volume can be toxic to cells and may also affect compound solubility. | Keep the final DMSO concentration in the cell culture medium below 0.3%, with 0.1% being preferable. Prepare a more concentrated stock solution to minimize the volume added to the media. |
Issue: Precipitation Observed After a Period of Incubation
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator. |
| Interaction with Cellular Metabolites | Cells can alter the pH and composition of the media over time, which might affect the solubility of the compound. | Refresh the media with a freshly prepared compound solution at appropriate intervals for long-term experiments. |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
-
Reagent Preparation: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use brief sonication or gentle warming to 37°C to aid dissolution.
-
Storage: For long-term stability, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.
2. Protocol for Treating Cells with this compound
This protocol minimizes the risk of precipitation when adding the inhibitor to cell cultures.
-
Prepare Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Dilute your high-concentration DMSO stock to a lower intermediate concentration in the pre-warmed medium.
-
Prepare Final Working Solution: Add a small volume of the DMSO stock (or the intermediate dilution) to the pre-warmed medium of your cell culture plate while gently swirling the plate to ensure rapid and even mixing.
-
Final Check: After adding the compound, visually inspect the medium for any signs of precipitation. If the solution is clear, return the plate to the incubator.
Signaling Pathway
PARP1 Signaling Pathway in DNA Repair
Caption: Simplified PARP1 signaling in response to DNA damage and its inhibition.
PARP1 detects DNA single-strand breaks and, upon activation, synthesizes long chains of poly(ADP-ribose) (PAR) using NAD+ as a substrate. These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. This compound inhibits the catalytic activity of PARP1, preventing PAR chain synthesis and trapping PARP1 on the DNA, which disrupts the repair process.
References
Technical Support Center: Minimizing Parp-1-IN-3 Toxicity in Animal Studies
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicities associated with the use of Parp-1-IN-3 in animal studies. This compound is a potent inhibitor of both PARP-1 and PARP-2. While specific in-vivo toxicity data for this compound is limited, this guide draws upon the established knowledge of the PARP inhibitor class to provide troubleshooting advice and experimental protocols. It is crucial for investigators to conduct their own dose-finding and toxicity studies for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PARP1/2-IN-3, is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2. Its mechanism of action involves binding to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) and trapping PARP on DNA. This leads to an accumulation of DNA single-strand breaks, which are converted into toxic double-strand breaks during replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.
Q2: What are the expected toxicities of this compound in animal studies?
-
Hematological: Anemia, neutropenia, and thrombocytopenia are the most frequently reported adverse events for PARP inhibitors.[3][4]
-
Gastrointestinal: Nausea and vomiting have been observed with some PARP inhibitors.
-
General: Fatigue and weight loss may also occur.
Q3: How can I formulate this compound for in vivo administration?
This compound is poorly soluble in water. For oral administration in animal studies, a suspension or solution can be prepared using various vehicles. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration. Suggested formulations for in vivo studies include combinations of DMSO, PEG300, Tween-80, and saline or corn oil. It is critical to establish the stability and homogeneity of the chosen formulation before starting in vivo experiments.
Q4: Are there any known strategies to mitigate this compound toxicity?
Yes, based on studies with other PARP inhibitors, several strategies can be explored:
-
Dose Optimization: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with an acceptable safety profile.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery of the hematopoietic system and reduce cumulative toxicity.
-
Supportive Care: In cases of severe hematological toxicity, supportive care measures such as blood transfusions or administration of growth factors (e.g., G-CSF for neutropenia) may be considered, though this can complicate the interpretation of single-agent activity.
-
Co-targeting Strategies: Preclinical research suggests that co-inhibition of CHK2 may suppress the hematological toxicity of PARP inhibitors without compromising their anti-cancer efficacy.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Acute animal morbidity or mortality shortly after dosing | - Formulation issues (e.g., precipitation, improper pH, high concentration of organic solvent).- Acute off-target toxicity.- Gavage-related injury. | - Re-evaluate the formulation for solubility, stability, and tolerability of the vehicle.- Reduce the initial dose significantly.- Ensure proper training and technique for oral gavage. |
| Progressive weight loss (>15-20%) in treated animals | - General malaise and reduced food/water intake due to drug toxicity.- Gastrointestinal toxicity.- Tumor progression. | - Monitor food and water intake.- Consider dose reduction or a switch to an intermittent dosing schedule.- Evaluate for signs of gastrointestinal distress (e.g., diarrhea).- Assess tumor burden to distinguish from disease progression. |
| Pale mucous membranes, lethargy, and/or exercise intolerance | - Anemia (a common hematological toxicity of PARP inhibitors). | - Monitor complete blood counts (CBCs), specifically red blood cell count, hemoglobin, and hematocrit.- Consider dose reduction or a temporary halt in treatment to allow for hematopoietic recovery. |
| Increased incidence of infections or spontaneous bleeding | - Neutropenia or thrombocytopenia. | - Monitor CBCs, paying close attention to neutrophil and platelet counts.- Implement a dose reduction or interruption strategy.- House animals in a pathogen-free environment to minimize infection risk. |
| Precipitate observed in the dosing formulation | - Poor solubility of this compound in the chosen vehicle.- Temperature-dependent precipitation. | - Gently warm the formulation and vortex or sonicate to redissolve.- Increase the proportion of solubilizing agents (e.g., PEG300, Tween-80) in the vehicle.- Prepare fresh dosing solutions daily. |
Quantitative Data on PARP Inhibitor Hematological Toxicity
The following table summarizes the incidence of Grade 3 or higher hematological adverse events for several clinically approved PARP inhibitors in human clinical trials. This data is provided as a reference for the potential types and severity of toxicities that might be observed with this compound, a potent dual PARP1/2 inhibitor.
| PARP Inhibitor | Anemia (Grade ≥3) | Neutropenia (Grade ≥3) | Thrombocytopenia (Grade ≥3) | Reference |
| Olaparib | 17% | 4% | - | |
| Niraparib | - | - | - | |
| Rucaparib | - | - | - | |
| Talazoparib | 24% | - | 18% |
Note: This data is from human clinical trials and may not be directly translatable to animal models. It is intended to provide a general understanding of the potential hematological toxicity profile of potent PARP inhibitors.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study of this compound in Mice
Objective: To determine the MTD of this compound administered orally to mice for a specified duration.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, sterile saline)
-
Female BALB/c or immunodeficient (e.g., NOD-SCID) mice, 6-8 weeks old
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Microcentrifuge tubes
-
Vortex mixer and sonicator
-
Analytical balance
-
Blood collection supplies (e.g., EDTA-coated tubes)
Methodology:
-
Formulation Preparation (Example for a 10 mg/mL solution):
-
Dissolve 100 mg of this compound in 1 mL of DMSO with vortexing and/or sonication until fully dissolved.
-
Add 4 mL of PEG300 and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until a clear, homogeneous solution is formed.
-
Add 4.5 mL of sterile saline to reach a final volume of 10 mL.
-
Note: This is an example formulation. The final vehicle composition should be optimized for solubility and tolerability.
-
-
Animal Dosing and Study Design:
-
Acclimatize animals for at least one week before the start of the study.
-
Use a "3+3" dose-escalation design. Start with a low dose (e.g., 10 mg/kg) and escalate to higher doses (e.g., 30, 100 mg/kg) in subsequent cohorts of 3 mice each.
-
Administer this compound or vehicle control via oral gavage once daily for 14-21 consecutive days. The dosing volume should be based on the most recent body weight (e.g., 10 mL/kg).
-
-
Toxicity Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for any clinical signs of toxicity, including changes in posture, activity, grooming, and signs of pain or distress.
-
Body Weight: Record the body weight of each animal daily. A weight loss of >20% is often considered a humane endpoint.
-
Hematology: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at the end of the study (and potentially at an interim time point) for a complete blood count (CBC) with differential.
-
-
Dose Escalation and MTD Determination:
-
A dose-limiting toxicity (DLT) may be defined as >20% body weight loss, severe hematological abnormalities (e.g., Grade 3 or 4 anemia, neutropenia, or thrombocytopenia based on established murine parameters), or other severe clinical signs of toxicity.
-
If no DLTs are observed in a cohort of 3 mice, escalate to the next dose level.
-
If one mouse in a cohort experiences a DLT, add 3 more mice to that cohort. If ≥2 out of 6 mice experience a DLT, the MTD is considered to be the previous, lower dose level.
-
Protocol 2: Monitoring and Mitigation of Hematological Toxicity
Objective: To outline a plan for monitoring and responding to hematological toxicity during an efficacy study with this compound.
Methodology:
-
Baseline Monitoring:
-
Prior to the start of treatment, collect a baseline blood sample from all animals to establish normal hematological parameters.
-
-
On-Study Monitoring:
-
For studies lasting several weeks, perform interim CBCs (e.g., every 2-3 weeks) to monitor for developing cytopenias.
-
Pay close attention to clinical signs that may indicate hematological toxicity (e.g., pallor for anemia, signs of infection for neutropenia, petechiae or bruising for thrombocytopenia).
-
-
Toxicity Management:
-
Dose Interruption: If an animal develops Grade 3 hematological toxicity, consider a temporary cessation of treatment (e.g., for 3-5 days) to allow for bone marrow recovery.
-
Dose Reduction: Upon recovery, treatment may be resumed at a lower dose (e.g., a 25-50% reduction).
-
Study Endpoint: If an animal experiences Grade 4 hematological toxicity or fails to recover after a dose interruption, it should be euthanized and a full necropsy performed.
-
Signaling Pathways and Workflows
References
- 1. Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Unexpected Results with Parp-1-IN-3
Welcome to the technical support center for Parp-1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this PARP-1 inhibitor.
Disclaimer: Publicly available data specifically for "this compound" is limited. Therefore, this guide utilizes data from well-characterized PARP-1 inhibitors as representative examples to provide a comprehensive troubleshooting resource. The principles and methodologies described are broadly applicable to small molecule inhibitors of PARP-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP-1 inhibitors like this compound?
A1: PARP-1 inhibitors primarily work through two mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: They bind to the catalytic domain of PARP-1, competing with the binding of its substrate, NAD+. This prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a critical step in DNA single-strand break repair (SSBR).
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP-1 protein on the DNA at the site of damage.[1] This creates a cytotoxic DNA-protein complex that can lead to replication fork collapse and the formation of double-strand breaks, which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[1]
Q2: Why am I observing cytotoxicity in cell lines that are not deficient in homologous recombination?
A2: While the synthetic lethality in HR-deficient cells is a key mechanism, PARP-1 inhibitors can induce cytotoxicity through other mechanisms:
-
High Concentrations: At higher concentrations, off-target effects on other kinases or cellular processes can contribute to toxicity.[2][3]
-
PARP-1 Hyperactivation: In some contexts, extensive DNA damage can lead to PARP-1 hyperactivation, causing significant depletion of NAD+ and ATP, ultimately leading to a form of cell death called parthanatos.[4]
-
Dominant-Negative Effects: The presence of a catalytically inactive PARP-1, which can be mimicked by a potent inhibitor, can have a dominant-negative effect, being more detrimental than the complete absence of the protein.
Q3: Can this compound affect other PARP family members?
A3: Many PARP inhibitors exhibit activity against other PARP family members, particularly PARP-2, due to the high homology in their catalytic domains. Inhibition of other PARPs could lead to unexpected phenotypes. It is crucial to consult selectivity data for the specific inhibitor being used.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability.
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells and experiments. Both sparse and overly confluent cultures can respond differently to treatment. |
| Cell Passage Number | Use cells from a consistent and low passage number. High-passage cells can undergo phenotypic and genotypic drift, altering their sensitivity to drugs. |
| Inhibitor Stability | Prepare fresh dilutions of this compound in culture medium for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Assay Duration | Standardize the incubation time with the inhibitor (e.g., 72 hours). The duration of exposure can significantly impact the IC50 value. |
| Choice of Viability Assay | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT vs. ATP levels for CellTiter-Glo). Be consistent with the assay used. |
| Serum Concentration | Variations in serum concentration in the culture medium can affect cell growth and inhibitor potency. Maintain a consistent serum percentage. |
Issue 2: No Reduction in PARylation on Western Blot
A lack of reduction in poly(ADP-ribose) (PAR) levels after treatment is a common indicator of issues with target engagement.
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Insufficient DNA Damage | PARP-1 activity is strongly stimulated by DNA damage. To observe a robust PAR signal, it is often necessary to treat cells with a DNA damaging agent (e.g., H₂O₂, MMS, or ionizing radiation) prior to lysis. |
| Inhibitor Concentration/Incubation | Optimize the concentration of this compound and the pre-incubation time before inducing DNA damage. A pre-incubation of 1-2 hours is typically sufficient. |
| Antibody Quality | Use a validated and high-affinity anti-PAR antibody. The quality of this antibody is critical for detecting changes in PARylation. |
| Experimental Controls | Always include a positive control (DNA damage agent alone) to confirm robust PARylation and a negative control (untreated cells) to establish baseline PAR levels. |
| Lysate Preparation | Ensure rapid lysis and sample processing on ice to minimize PAR degradation by PAR glycohydrolase (PARG). |
Issue 3: Unexpected Phenotypes Not Associated with PARP-1 Inhibition
Observing phenotypes that do not align with the known functions of PARP-1 may indicate off-target effects.
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Off-Target Kinase Inhibition | Many small molecule inhibitors can bind to the ATP-binding pocket of kinases. Perform a dose-response curve; off-target effects are more likely at higher concentrations. Consider using a structurally different PARP-1 inhibitor to see if the phenotype persists. |
| PARP Trapping Efficiency | The degree of PARP trapping versus catalytic inhibition varies between inhibitors and can lead to different cellular outcomes. |
| Use of Orthogonal Methods | To confirm that the observed phenotype is on-target, use a complementary approach such as siRNA or shRNA-mediated knockdown of PARP-1. If the phenotype is replicated, it is more likely an on-target effect. |
| Cellular Context | The function of PARP-1 and the cellular response to its inhibition can be highly context-dependent, varying between different cell lines and tissues. |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a PARP-1 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PARP-1 Activity (PARylation)
This protocol details the detection of PARP-1 auto-PARylation as a measure of target engagement.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes).
-
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Signaling Pathways and Workflows
PARP-1 Signaling in DNA Single-Strand Break Repair
Caption: PARP-1 activation and recruitment of the SSBR machinery.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for investigating unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes representative IC50 values for well-characterized PARP inhibitors against PARP-1 and PARP-2. This data is intended for comparative purposes to highlight the expected potency and selectivity of a PARP-1 inhibitor.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Olaparib | 1.5 | 0.8 | 0.53 |
| Rucaparib | 1.2 | 0.6 | 0.5 |
| Niraparib | 3.8 | 2.1 | 0.55 |
| Talazoparib | 0.57 | 1.3 | 2.28 |
| Veliparib | 5.2 | 2.9 | 0.56 |
Data compiled from publicly available sources. Actual values may vary depending on the assay conditions.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parp1 hyperactivity couples DNA breaks to aberrant neuronal calcium signalling and lethal seizures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Parp-1-IN-3: A Comparative Guide for Researchers
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of Parp-1-IN-3, a PARP-1 inhibitor. It offers a comparative analysis of various experimental approaches and benchmarks against established PARP inhibitors, providing researchers, scientists, and drug development professionals with the necessary tools to assess compound efficacy and mechanism of action.
Introduction to PARP-1 and Target Engagement
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the DNA damage response (DDR) pathway.[1][2] Upon detecting DNA single-strand breaks (SSBs), PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3] This PARylation event serves as a scaffold to recruit the cellular machinery needed to repair the DNA damage.[1] Because of this central role, inhibiting PARP-1 is a key therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality, where the loss of two genes or pathways simultaneously results in cell death, while the loss of either one alone does not.
Validating that a compound like this compound physically binds to its intended target, PARP-1, within the complex environment of a living cell is a critical step in drug development. This "target engagement" confirmation provides direct evidence of the drug's mechanism of action and is essential for interpreting cellular and clinical outcomes.
Methods for Validating PARP-1 Target Engagement
Several robust methods exist to measure the interaction between a PARP inhibitor and its target in cells. The choice of assay depends on the specific research question, available equipment, and desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation. | Label-free; confirms direct binding in intact cells in a physiological context. | Can be lower throughput; requires a specific antibody for detection by Western blot. |
| Western Blotting | Measures changes in PARP-1 status or activity. Can detect (1) inhibition of PAR polymer formation, or (2) cleavage of PARP-1 (an apoptotic marker). | Widely accessible; can provide functional readout (PAR levels) and information on downstream effects (apoptosis). | Indirect measure of target binding; semi-quantitative. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay using bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc®-tagged target protein in live cells. | High-throughput; quantitative measurement of compound affinity and residence time in live cells. | Requires genetic modification of cells to express the fusion protein. |
| Photoaffinity Labeling | A chemically modified version of the inhibitor (a probe) is used to covalently bind to the target protein upon photoactivation, allowing for identification and quantification. | Can identify direct binding targets and potential off-targets. | Requires synthesis of a specialized chemical probe; may not perfectly mimic the original compound. |
| Immunofluorescence / High-Content Imaging | Visualizes and quantifies PAR levels or the localization of PARP-1 within the cell after inhibitor treatment. | Provides spatial information within the cell; can be adapted for high-throughput screening. | Indirect measure of target binding; quantification can be complex. |
Comparative Data for PARP Inhibitors
The efficacy of PARP inhibitors is determined by their ability to both inhibit the catalytic activity of the enzyme and to "trap" the PARP-1 protein on DNA. This trapping action creates cytotoxic DNA-protein complexes that are particularly lethal to cancer cells. Different inhibitors exhibit varying potencies in these two mechanisms.
| Inhibitor | Primary Mechanism(s) | Reported Cellular Potency (Example) | Key Characteristics |
| Olaparib | Catalytic Inhibition & PARP Trapping | EC50: ~10 µM (CETSA, MDA-MB-436 cells) | First-in-class, FDA-approved for multiple cancers. Least durable PARP inhibition after drug removal. |
| Rucaparib | Catalytic Inhibition & PARP Trapping | EC50: ~10 µM (CETSA, MDA-MB-436 cells) | FDA-approved. Causes the most durable suppression of PARP activity after drug removal. |
| Talazoparib | Potent PARP Trapping & Catalytic Inhibition | Considered the most potent PARP-trapper among approved inhibitors. | High trapping activity correlates with high cytotoxicity in relevant cell lines. |
| Niraparib | Catalytic Inhibition & PARP Trapping | Similar potency to Olaparib and Rucaparib. | FDA-approved. Shows low durability of inhibition after drug removal, similar to Olaparib. |
| Veliparib | Primarily Catalytic Inhibition | Weakest PARP-trapping activity among clinical inhibitors. | Its clinical activity suggests that catalytic inhibition alone can be effective. |
| This compound | To be determined | To be determined by experiment | Research compound requiring validation. |
Note: EC50/IC50 values are highly dependent on the cell line and assay conditions used.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from standard CETSA procedures to assess the target engagement of this compound.
A. Cell Treatment:
-
Culture cells (e.g., HeLa or a relevant cancer cell line) to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO) for 1-2 hours under normal culture conditions. Include a known PARP inhibitor like Olaparib as a positive control.
B. Heat Challenge:
-
Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. An initial experiment should be performed to determine the optimal melt temperature (Tm) for PARP-1 in the chosen cell line.
C. Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant, containing the soluble, stabilized protein fraction, to new tubes.
-
Determine the protein concentration of each sample.
D. Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for PARP-1. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Quantify the band intensities to determine the amount of soluble PARP-1 at each temperature and inhibitor concentration. Increased band intensity in the presence of this compound at elevated temperatures indicates target stabilization and engagement.
Western Blot Protocol for PAR Auto-PARylation
This protocol measures the functional effect of this compound on the catalytic activity of PARP-1.
A. Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound, a positive control (e.g., Olaparib), and a vehicle control for 1-2 hours.
-
Induce DNA damage by treating cells with an agent like 10 mM H₂O₂ for 10 minutes or 0.05% MMS to stimulate PARP-1 activity.
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
B. Protein Quantification and Western Blot:
-
Determine and normalize protein concentrations for all lysates.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody that specifically recognizes PAR (poly(ADP-ribose)) chains.
-
Re-probe the blot with an antibody for total PARP-1 or a loading control (e.g., Histone H3 or Actin) to ensure equal loading.
C. Interpretation:
-
A strong PAR signal (appearing as a smear or high molecular weight bands) should be visible in the DNA-damaged, vehicle-treated sample.
-
Effective target engagement by this compound will result in a dose-dependent decrease in the PAR signal, indicating inhibition of PARP-1's catalytic activity.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: PARP-1 signaling pathway in response to DNA damage and inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Parp-1-IN-3: A Comparative Guide to Its Specificity as a PARP Inhibitor
For researchers and professionals in drug development, understanding the specificity of a PARP inhibitor is critical for predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of Parp-1-IN-3, a potent and novel PARP inhibitor, with other well-established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as PARP1/2-IN-3 (Compound 29), is a highly potent, orally active dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] It has demonstrated significant anti-proliferative activity in various cancer cell lines, including those that have developed resistance to other PARP inhibitors. Its high potency against both PARP1 and PARP2 distinguishes it within the landscape of PARP-targeted therapies.
Comparative Analysis of Inhibitor Specificity
The inhibitory activity of this compound against PARP1 and PARP2 is exceptionally high, with IC50 values in the sub-nanomolar range. The following table summarizes the available biochemical IC50 data for this compound and compares it with other clinically approved or widely studied PARP inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Biochemical IC50 Values of PARP Inhibitors Against PARP Family Enzymes (in nM)
| Inhibitor | PARP1 | PARP2 | PARP3 | TNKS1 (PARP5a) | TNKS2 (PARP5b) |
| This compound | 0.22 | <0.001 | Not Reported | Not Reported | Not Reported |
| Olaparib | 1 - 5 | 1 - 2 | 4 | 1500 | Not Reported |
| Rucaparib | 1.4 | 0.17 | 28 | >1000 | >1000 |
| Niraparib | 3.8 | 2.1 | >1000 | >1000 | >1000 |
| Talazoparib | 0.57 | Not Reported | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources. Direct comparison is best made when inhibitors are tested under identical conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of PARP inhibitors and the methods used to evaluate them, the following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for determining inhibitor potency.
Experimental Protocols
The following provides a detailed methodology for a typical biochemical assay used to determine the IC50 values of PARP inhibitors.
Biochemical PARP Inhibition Assay (ELISA-based)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific PARP enzyme by 50% (IC50).
Materials:
-
Recombinant human PARP enzyme (e.g., PARP1, PARP2)
-
Histone-coated 96-well plates
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Plate reader
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat high-binding 96-well plates with histones overnight at 4°C. Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Add 2 µL of serially diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Prepare a reaction mixture containing the PARP enzyme, activated DNA, NAD+, and biotinylated NAD+ in the assay buffer. Add this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PARP enzyme to catalyze the PARylation of histones.
-
Washing: Stop the reaction by washing the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature. This will bind to the biotinylated PAR chains on the histones.
-
Substrate Addition: After another wash step, add the HRP substrate to the wells. A color change will occur in the presence of HRP.
-
Measurement: Stop the color development with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent dual inhibitor of PARP1 and PARP2, with IC50 values that are significantly lower than many established PARP inhibitors. This high potency suggests its potential for strong therapeutic efficacy. However, a comprehensive understanding of its specificity requires further investigation into its activity against a broader panel of PARP family members and other related enzymes. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for the continued development and characterization of novel PARP inhibitors like this compound. Researchers are encouraged to perform head-to-head comparisons under consistent experimental conditions to obtain the most accurate and reliable data for direct comparison.
References
A Head-to-Head Comparison of PARP Inhibitors: Rucaparib vs. a Novel Selective PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed head-to-head comparison of the well-established PARP inhibitor, Rucaparib, and a potent, selective research compound, herein referred to as PARP-1-IN-3, based on available preclinical data. This comparison aims to highlight the differences in their biochemical potency, selectivity, and cellular activity to inform future research and development.
Introduction to the Comparators
Rucaparib is an FDA-approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. It is known to inhibit both PARP-1 and PARP-2, as well as PARP-3, enzymes crucial for the repair of single-strand DNA breaks.[1][2][3][4] By inhibiting these enzymes, Rucaparib induces synthetic lethality in cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
This compound represents a novel, highly potent, and selective inhibitor of PARP-1, identified here for comparative purposes from commercially available research compounds. Its high selectivity for PARP-1 over other PARP isoforms, particularly PARP-2, is a key characteristic that may offer a different therapeutic window and safety profile compared to broader-spectrum PARP inhibitors like Rucaparib.
Mechanism of Action: The PARP Signaling Pathway
Both Rucaparib and this compound exert their primary effect by inhibiting the enzymatic activity of PARP-1. PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway to mend the damage. Inhibition of PARP-1 prevents this repair, leading to the accumulation of SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in a more cytotoxic double-strand break (DSB). In healthy cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with deficient HRR (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.
Quantitative Data Summary
The following tables summarize the available quantitative data for Rucaparib and a representative selective PARP-1 inhibitor, this compound, based on preclinical studies.
Table 1: Biochemical Potency (IC50/Ki)
| Compound | PARP-1 IC50/Ki | PARP-2 IC50 | PARP-3 IC50 | Source |
| Rucaparib | 0.8 nM (IC50) / 1.4 nM (Ki) | 0.5 nM (IC50) | 28 nM (IC50) | [5] |
| This compound (as PARP1/2-IN-3) | 0.2235 nM (IC50) | <0.001 nM (IC50) | Not Reported |
Table 2: Cellular Activity (IC50 in Cancer Cell Lines)
| Compound | Cell Line | BRCA Status | Cellular IC50 | Source |
| Rucaparib | UWB1.289 | BRCA1 mutant | 375 nM | |
| Rucaparib | UWB1.289 + BRCA1 | BRCA1 wild-type | 5430 nM | |
| Rucaparib | COLO704 | Not Specified | 2.5 µM | |
| This compound (as PARP1/2-IN-3) | Capan-1 | Not Specified | 1.82 - 9.98 nM |
Experimental Protocols
A generalized overview of the methodologies used to obtain the comparative data is provided below. Specific details can vary between individual studies.
PARP Inhibition Assay (Biochemical)
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human PARP-1 enzyme, a substrate (commonly histones), the cofactor NAD+, and a DNA activator (e.g., nicked DNA) is prepared in an appropriate buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (Rucaparib or this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the PARP-catalyzed PARylation reaction to occur.
-
Detection: The extent of PARylation is quantified. This can be achieved through various methods, such as ELISA using an anti-PAR antibody, or by measuring the incorporation of a labeled NAD+ substrate (e.g., biotinylated or radioactive).
-
Data Analysis: The percentage of PARP inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce PARP activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Cytotoxicity)
Methodology:
-
Cell Seeding: Cancer cells of interest are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the PARP inhibitor.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for effects on cell proliferation to manifest.
-
Viability Measurement: Cell viability is assessed using a variety of assays. Common methods include the MTT assay, which measures metabolic activity, or assays like CellTiter-Glo, which quantify ATP levels as an indicator of viable cells.
-
Data Analysis: The viability of treated cells is normalized to that of untreated control cells. The cellular IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the resulting dose-response curve.
Discussion and Conclusion
This head-to-head comparison, based on available preclinical data, reveals key differences between Rucaparib and the selective PARP-1 inhibitor, this compound.
-
Potency: this compound demonstrates exceptionally high potency against PARP-1, with an IC50 in the sub-nanomolar range, appearing more potent than Rucaparib in biochemical assays. It also shows extremely high potency for PARP-2.
-
Selectivity: Rucaparib is a potent inhibitor of PARP-1, PARP-2, and to a lesser extent, PARP-3. In contrast, the defining characteristic of inhibitors like the conceptual this compound is their high selectivity for PARP-1 over other PARP isoforms. This selectivity could potentially translate to a different safety profile, as off-target effects on other PARP enzymes might be minimized.
-
Cellular Activity: In cellular assays, both inhibitors show preferential activity against cancer cells with deficient DNA repair pathways, a hallmark of synthetic lethality. The high potency of this compound in the Capan-1 cell line suggests a strong anti-proliferative effect.
References
Confirming PARP-1 Inhibitor Specificity: A Comparative Guide Using Genetic Knockouts
For researchers, scientists, and drug development professionals, validating the mechanism of action of a novel PARP-1 inhibitor is a critical step. This guide provides a framework for confirming the on-target effects of a PARP-1 inhibitor, exemplified by the hypothetical compound "Parp-1-IN-3," through rigorous comparison with PARP-1 genetic knockout models.
The development of selective Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors is a cornerstone of modern oncology research. To ensure that the observed cellular effects of a new inhibitor are indeed due to its interaction with PARP-1 and not off-target activities, a direct comparison with a clean genetic model—a PARP-1 knockout (KO) cell line—is the gold standard. A highly selective PARP-1 inhibitor should elicit a significantly diminished phenotype in cells lacking its target.[1]
Comparing Pharmacological Inhibition with Genetic Deletion
The central premise of this validation strategy is to differentiate between the effects of inhibiting PARP-1's enzymatic activity and the complete absence of the PARP-1 protein. While a chemical inhibitor blocks the catalytic function, a genetic knockout eliminates all functions of the protein, including its structural roles and potential protein-protein interactions.
Key Comparative Experiments
A series of well-established cellular and biochemical assays are employed to compare the effects of the PARP-1 inhibitor in wild-type (WT) cells versus isogenic PARP-1 KO cells.
Table 1: Summary of Comparative Experimental Data
| Experiment | Wild-Type (WT) + Vehicle | WT + this compound | PARP-1 KO + Vehicle | PARP-1 KO + this compound | Expected Outcome for a Selective Inhibitor |
| Cell Viability (e.g., in response to DNA damaging agent) | High | Low | High | High | Minimal effect of the inhibitor in KO cells. |
| PARP Activity (PARylation Assay) | Basal | Significantly Reduced | Absent | Absent | No further reduction of PARP activity in KO cells. |
| DNA Single-Strand Break Repair (SSBR) Kinetics | Rapid | Delayed | Delayed | Delayed | Similar delay in SSBR in inhibitor-treated WT and KO cells. |
| PARP1 Trapping (Proximity Ligation Assay) | Low | High | Absent | Absent | No trapping observed in the absence of PARP1 protein. |
| Sensitivity to Ionizing Radiation | Moderate | Increased | Increased | Increased | Similar radiosensitization in inhibitor-treated WT and KO cells. |
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines for key experiments.
Generation of PARP-1 Knockout Cell Lines (CRISPR/Cas9)
-
gRNA Design: Design guide RNAs (gRNAs) targeting an early exon of the PARP1 gene to induce frameshift mutations.
-
Vector Cloning: Clone the designed gRNA sequences into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA plasmids into the desired host cell line (e.g., HEK293T, HeLa).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to establish clonal populations.
-
Screening and Validation: Expand the clones and screen for PARP-1 knockout by Western blotting to confirm the absence of the protein and by genomic DNA sequencing to verify the presence of insertions or deletions (indels) at the target site.[1]
Western Blotting for PARP-1 Expression
-
Cell Lysis: Prepare whole-cell lysates from WT and PARP-1 KO cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for PARP-1, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control like β-actin or GAPDH is essential to ensure equal protein loading.[1]
PARP Activity Assay (In-Cell ELISA)
-
Cell Treatment: Seed WT and PARP-1 KO cells and treat with the PARP-1 inhibitor or vehicle control. Induce DNA damage to stimulate PARP activity.
-
Cell Lysis and PAR Detection: Lyse the cells and use an ELISA-based assay to quantify the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.
-
Data Analysis: Compare the PAR levels between the different treatment groups. A selective inhibitor should significantly reduce PAR levels in WT cells but have no effect in PARP-1 KO cells, which already lack PARP-1 activity.
PARP Trapping Assay (Proximity Ligation Assay - PLA)
-
Cell Treatment: Treat WT and PARP-1 KO cells with the inhibitor or vehicle.
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody access.
-
Primary Antibody Incubation: Incubate with primary antibodies targeting PARP-1 and a marker of DNA, such as BrdU incorporated into the DNA.
-
Ligation and Amplification: If PARP-1 is in close proximity to the DNA (i.e., trapped), oligonucleotide-linked secondary antibodies will be close enough for ligation and subsequent rolling circle amplification.
-
Fluorescence Visualization: Visualize the amplified product as fluorescent foci, which can be quantified by microscopy. A potent trapping agent will induce a high number of foci in WT cells but not in PARP-1 KO cells.
Visualizing the Concepts
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
References
Navigating the Landscape of PARP-1 Inhibition: A Comparative Guide for Researchers
A critical analysis of PARP-1 inhibitor activity across diverse cancer types reveals a promising therapeutic avenue, though specific preclinical data for the inhibitor designated as Parp-1-IN-3 remains limited in the public domain. This guide provides a framework for the cross-validation of PARP-1 inhibitors, utilizing data from well-characterized compounds to illustrate the evaluation process in breast, ovarian, and lung cancers, and contextualizes the available information for this compound.
Introduction to PARP-1 Inhibition in Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage. It plays a central role in the repair of single-strand breaks (SSBs) in DNA.[1][2] In cancer therapy, inhibiting PARP-1 has emerged as a key strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors.[3][4] When PARP-1 is inhibited, SSBs are not efficiently repaired and can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with defective HR, such as those with BRCA mutations, the accumulation of DSBs leads to genomic instability and cell death.[3] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.
This compound: An Emerging Inhibitor
This compound has been identified as a potent inhibitor of both PARP-1 and PARP-2. Commercially available information indicates that PARP1/2-IN-3 demonstrates significant enzymatic inhibition with IC50 values of 0.2235 nM for PARP-1 and <0.001 nM for PARP-2. Furthermore, it has shown antiproliferative activity against the human pancreatic cancer cell line Capan-1, including wildtype and resistant strains, with IC50 values ranging from 1.82 to 9.98 nM. However, a comprehensive cross-validation of its activity in a broader range of cancer types is not yet available in peer-reviewed literature.
Comparative Efficacy of PARP-1 Inhibitors Across Cancer Types
To provide a framework for evaluating novel inhibitors like this compound, this section summarizes the activity of established PARP inhibitors in key cancer types. The data is presented to facilitate a comparative understanding of their potency and spectrum of activity.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Olaparib | Breast Cancer | Multiple (TNBC & non-TNBC) | 3.7 - 31 | |
| Ovarian Cancer | UWB1.289 (BRCA1 mutant) | Varies | ||
| Ovarian Cancer | SNU-251 (BRCA1 mutant) | Varies | ||
| Ovarian Cancer | A2780 (BRCA1 wild-type) | Higher than BRCA mutant | ||
| Ovarian Cancer | SKOV3 (BRCA1 wild-type) | Higher than BRCA mutant | ||
| Small Cell Lung Cancer | H69 | <0.5 | ||
| Small Cell Lung Cancer | H524, H82, H526 | ≤2 | ||
| Non-Small Cell Lung Cancer | A549 | >8 (Resistant) | ||
| Rucaparib | Ovarian Cancer | Various | Varies | |
| Niraparib | Ovarian Cancer | Various | Varies | |
| AG014699 | Small Cell Lung Cancer | H82, H69, H524 | <0.5 | |
| Small Cell Lung Cancer | H526, H841 | 2.2 | ||
| Non-Small Cell Lung Cancer | A549 | >8 (Resistant) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate cross-validation of inhibitor activity. Below are methodologies for key assays used in the preclinical evaluation of PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., this compound, Olaparib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the PARP inhibitor at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Plate Coating: Coat a 96-well plate with histone H1.
-
Reaction Setup: Add the PARP inhibitor, recombinant PARP-1 enzyme, and activated DNA to the wells.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+.
-
Detection: After incubation, add streptavidin-HRP followed by a colorimetric substrate (e.g., TMB).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PARP-1 signaling in DNA repair and the mechanism of action of this compound.
Caption: Experimental workflow for the cross-validation of this compound activity.
Conclusion
The development of PARP-1 inhibitors represents a significant advancement in targeted cancer therapy. While established inhibitors like Olaparib have a well-documented profile of activity across various cancer types, the preclinical data for newer compounds such as this compound are still emerging. The provided framework for cross-validation, including comparative efficacy data and detailed experimental protocols, serves as a valuable resource for researchers in the field of drug development. Further studies are warranted to fully characterize the activity of this compound in a diverse panel of cancer cell lines and to directly compare its efficacy and safety profile with existing PARP inhibitors. This will be crucial in determining its potential as a next-generation therapeutic agent in oncology.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel clinical potential of poly (ADP‑ribose) polymerase inhibitors in triple‑negative breast cancer: Mechanistic insights and clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Niraparib and Selective PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of the dual PARP1/2 inhibitor, Niraparib, and the emerging class of selective PARP-1 inhibitors. As the development of PARP inhibitors continues to evolve, understanding the nuances in their safety profiles is critical for advancing cancer therapeutics. While direct comparative clinical data is extensive for Niraparib, the profile for a representative selective PARP-1 inhibitor is constructed from preclinical and early-phase clinical studies of agents like Saruparib (AZD5305), offering a forward-looking perspective on the potential for improved therapeutic windows.
Executive Summary
Niraparib, a potent inhibitor of both PARP-1 and PARP-2, is an established therapeutic agent with a well-characterized toxicity profile dominated by hematological adverse events.[1][2] Emerging selective PARP-1 inhibitors are being developed with the hypothesis that by sparing PARP-2, a key enzyme in hematopoiesis, a more favorable safety profile can be achieved, particularly concerning myelosuppression.[3][4][5] Preclinical and early clinical data for selective PARP-1 inhibitors like Saruparib (AZD5305) suggest a reduced incidence and severity of hematological toxicities compared to first-generation, dual PARP1/2 inhibitors.
Data Presentation: Quantitative Toxicity Profiles
The following tables summarize the reported hematological and non-hematological toxicities for Niraparib from large clinical trials and the available data for the selective PARP-1 inhibitor, Saruparib (AZD5305), from early-phase clinical studies.
Table 1: Comparative Hematological Toxicity
| Adverse Event (Grade ≥3) | Niraparib (Dual PARP1/2 Inhibitor) | Saruparib (AZD5305) (Selective PARP-1 Inhibitor) |
| Thrombocytopenia | 22% - 39% | 3.3% |
| Anemia | 23% - 31% | 14.8% |
| Neutropenia | 13% - 21% | 6.6% |
Data for Niraparib compiled from pivotal clinical trials. Data for Saruparib (AZD5305) is from an interim analysis of a phase 1/2a trial and should be interpreted as preliminary.
Table 2: Comparative Non-Hematological Toxicity
| Adverse Event (Any Grade) | Niraparib (Dual PARP1/2 Inhibitor) | Saruparib (AZD5305) (Selective PARP-1 Inhibitor) |
| Nausea | ~74% | 34.4% |
| Fatigue/Asthenia | ~59% | Not prominently reported in early data |
| Vomiting | ~34% | Not prominently reported in early data |
| Hypertension | ~20% | Not prominently reported in early data |
Data for Niraparib compiled from pivotal clinical trials. Data for Saruparib (AZD5305) is from an interim analysis of a phase 1/2a trial and should be interpreted as preliminary.
Signaling Pathways and Mechanism of Toxicity
The differential toxicity profiles of dual PARP1/2 inhibitors versus selective PARP-1 inhibitors are rooted in the distinct biological roles of PARP-1 and PARP-2.
References
- 1. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the synthetic lethal interaction of Parp-1-IN-3 with specific gene mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PARP inhibitor, Parp-1-IN-3, with established alternatives, supported by experimental data. We delve into the validation of its synthetic lethal interactions with specific gene mutations, offering a comprehensive overview of its performance and underlying mechanisms.
This compound, also identified as PARP1/2-IN-3 and Compound 29, is an orally active inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and PARP2. The principle of synthetic lethality, where the combination of two non-lethal genetic events results in cell death, forms the basis of its therapeutic potential. In the context of cancer therapy, inhibiting PARP activity is synthetically lethal in tumor cells harboring deficiencies in the homologous recombination (HR) pathway of DNA repair, most notably mutations in the BRCA1 and BRCA2 genes.
Performance Comparison of PARP Inhibitors
To evaluate the efficacy of this compound, a direct comparison with established PARP inhibitors such as olaparib and talazoparib is crucial. The following tables summarize key quantitative data from preclinical studies, highlighting the inhibitory concentrations (IC50) and PARP trapping capabilities of these compounds across various cancer cell lines with defined genetic backgrounds.
| PARP Inhibitor | Target(s) | IC50 (PARP1) | IC50 (PARP2) | Cell Line (Gene Mutation) | Cell Viability IC50 | Reference |
| This compound | PARP1, PARP2 | 0.2235 nM | <0.001 nM | Capan-1 (BRCA2 mutant) | 1.82 - 9.98 nM | [1] |
| Olaparib | PARP1, PARP2, PARP3 | ~1-5 nM | ~1-5 nM | SUM149PT (BRCA1 mutant) | Varies | [2] |
| Talazoparib | PARP1, PARP2 | <1 nM | <1 nM | Multiple BRCA mutant lines | Sub-nanomolar to low nanomolar | [3] |
Table 1: Comparative Inhibitory Activity of PARP Inhibitors. This table outlines the half-maximal inhibitory concentrations (IC50) of this compound, olaparib, and talazoparib against PARP enzymes and their impact on the viability of cancer cells with specific DNA repair gene mutations.
| PARP Inhibitor | PARP Trapping Potency | Reference |
| This compound | Data not publicly available | - |
| Olaparib | Moderate | [3][4] |
| Talazoparib | High |
Table 2: Comparative PARP Trapping Potency. PARP trapping, the stabilization of the PARP-DNA complex, is a key mechanism of cytotoxicity for PARP inhibitors. This table compares the trapping potency of the selected inhibitors.
Experimental Protocols for Validating Synthetic Lethal Interactions
The validation of synthetic lethal interactions is a critical step in the preclinical development of targeted therapies. Below are detailed methodologies for key experiments used to assess the efficacy of PARP inhibitors.
Cell Viability Assay (MTT/SRB Assay)
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells with known gene mutations (e.g., BRCA1/2 deficient) and wild-type control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor (e.g., this compound, olaparib) for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye. Measure the absorbance to quantify cell density.
-
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value. A significantly lower IC50 in the mutant cell line compared to the wild-type indicates synthetic lethality.
PARP Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA.
-
Reaction Setup: In a microplate, combine the PARP enzyme, a fluorescently labeled DNA oligonucleotide, and the PARP inhibitor at various concentrations.
-
Initiation of PARylation: Add NAD+ to initiate the auto-PARylation of the PARP enzyme. In the absence of an inhibitor, PARP will auto-PARylate and dissociate from the DNA, leading to a low fluorescence polarization signal.
-
Measurement: In the presence of a trapping inhibitor, PARP remains bound to the DNA, resulting in a high fluorescence polarization signal. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The increase in fluorescence polarization is directly proportional to the PARP trapping activity of the inhibitor.
In Vivo Xenograft Models
Animal models are essential for evaluating the anti-tumor efficacy of PARP inhibitors in a physiological setting.
-
Tumor Implantation: Subcutaneously inject human cancer cells with specific gene mutations (e.g., BRCA-deficient) into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PARP inhibitor (e.g., orally) according to the determined dosing schedule.
-
Efficacy Assessment: Monitor tumor volume regularly. At the end of the study, excise the tumors and perform pharmacodynamic and histological analyses.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizing the Mechanisms of Action
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Synthetic lethality of PARP inhibitors in HR-deficient cells.
Caption: Experimental workflow for validating synthetic lethal interactions.
Conclusion
This compound demonstrates potent inhibition of PARP1 and PARP2, with significant cytotoxic effects in BRCA-mutant cancer cells. While direct comparative data with other PARP inhibitors is still emerging, its low nanomolar IC50 values suggest it is a promising candidate for the treatment of cancers with deficiencies in DNA damage repair pathways. The provided experimental protocols offer a robust framework for the further validation of its synthetic lethal interactions and for elucidating its full therapeutic potential. The continued investigation of this compound and other novel PARP inhibitors is crucial for expanding the arsenal of targeted therapies against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Parp-1-IN-3
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds like Parp-1-IN-3 are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. Adherence to established disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon general best practices for chemical waste management in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain.[1][2]
-
Waste Identification and Segregation :
-
Immediately identify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired compounds, contaminated labware (such as pipette tips, vials, and gloves), and any absorbent materials used for spills.[3]
-
Segregate this compound waste from other waste streams like biological or radioactive waste.[4] It is also critical to avoid mixing incompatible chemical wastes.[1]
-
-
Containerization :
-
Solid Waste : Collect solid this compound waste and contaminated disposables in a designated, leak-proof hazardous waste container. A robust, sealable bag or a polyethylene-lined drum are suitable options.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, leak-proof container with a secure screw-cap. The container must be chemically compatible with the solvents used.
-
Ensure that waste containers are not overfilled, leaving at least 10% headspace to allow for vapor expansion.
-
-
Labeling :
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and specify the contents, including any solvents and their approximate concentrations.
-
Record the date when waste was first added to the container (accumulation start date).
-
-
Storage :
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals. Secondary containment for liquid waste is a recommended practice.
-
-
Disposal Request :
-
Once the waste container is full or you are ready for its removal, follow your institution's established procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Provide accurate and complete information about the waste to the EHS personnel.
-
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulatory guidelines.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume in Satellite Accumulation Area | 55 gallons of hazardous waste | EPA (40 CFR 262.15) |
| Maximum Volume of Acutely Hazardous Waste | 1 quart of liquid or 1 kg of solid | EPA (40 CFR 262.15) |
| Container Fill Limit | < 90% of total capacity | General Laboratory Practice |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
